1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
Description
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Properties
IUPAC Name |
1-benzyltriazole-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-10(16)8-9(11(17)18)14(13-12-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYBUXUZYWGZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224688 | |
| Record name | v-Triazole-4,5-dicarboxylic acid, 1-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73953-89-6 | |
| Record name | v-Triazole-4,5-dicarboxylic acid, 1-benzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073953896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | v-Triazole-4,5-dicarboxylic acid, 1-benzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a versatile heterocyclic compound that has garnered interest in various fields of chemical research, including organic synthesis, medicinal chemistry, and material science. Its rigid triazole core, substituted with a benzyl group for increased lipophilicity and two carboxylic acid moieties for potential biological interactions and further functionalization, makes it an attractive scaffold for the development of novel molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and professionals in drug development.
Chemical and Physical Properties
A summary of the key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₃O₄ | [1] |
| Molecular Weight | 247.21 g/mol | [1] |
| Melting Point | 181-182 °C | [1] |
| Boiling Point | 558.5 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 2.95 ± 0.50 (Predicted) | [1] |
| Appearance | White Solid | Inferred from related compounds |
| CAS Number | 73953-89-6 | [1] |
Synthesis and Purification
The primary synthetic route to this compound is through a [3+2] cycloaddition reaction, a cornerstone of "click chemistry".[2][3] This reaction involves the facile addition of an azide to an alkyne.
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of this compound is as follows:
Materials:
-
Benzyl azide
-
Acetylenedicarboxylic acid
-
Acetone
Procedure:
-
Dissolve acetylenedicarboxylic acid in acetone.
-
To this solution, add benzyl azide. The reaction is exothermic and may require external cooling to maintain control.
-
The product will begin to crystallize from the solution.
-
Allow the reaction mixture to stand overnight to ensure complete crystallization.
-
Filter the mixture to collect the crude product.
-
Concentrate the filtrate to a smaller volume and refilter to recover any remaining product.
-
Combine the collected solids and dry under vacuum.
This procedure has been reported to yield the pure product in up to 92.5% yield.
Purification
While a specific recrystallization protocol for this compound is not detailed in the available literature, purification of similar triazole derivatives is often achieved through recrystallization from a suitable solvent, such as ethanol.[4] The general principle of recrystallization involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution.
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzyl group (typically in the 7.2-7.5 ppm range), a singlet for the benzylic methylene protons (around 5.5-5.8 ppm), and a broad singlet for the carboxylic acid protons at a downfield chemical shift (>10 ppm).
¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons of the benzyl group (125-140 ppm), the benzylic methylene carbon (around 54 ppm), the triazole ring carbons (which can vary depending on substitution), and the carbonyl carbons of the carboxylic acids (typically >160 ppm).[5]
FTIR: The infrared spectrum is expected to display characteristic absorption bands for the O-H stretch of the carboxylic acids (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acids (around 1700-1725 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and N=N stretching of the triazole ring.[4]
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (247.21 g/mol ). Predicted mass-to-charge ratios for various adducts are available.[6]
Applications in Drug Development and Research
The 1,2,3-triazole moiety is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions.[7] Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[8][9][10]
Role as a Synthetic Building Block
This compound serves as a valuable building block in the synthesis of more complex molecules. The two carboxylic acid groups provide reactive handles for further chemical modifications, such as amidation or esterification, allowing for the construction of diverse chemical libraries for drug screening. This is particularly relevant in the context of "click chemistry," where the triazole core can be readily introduced into various molecular scaffolds.
Caption: Synthetic workflow for this compound and its potential applications.
Potential Biological Activity
While no specific biological targets or signaling pathways have been definitively identified for this compound in the reviewed literature, the broader class of 1,2,3-triazole derivatives has been implicated in various biological processes. For instance, some N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been shown to act as antimicrotubule agents, inducing M-phase arrest in cancer cells.[11] Other triazole derivatives have been investigated as inhibitors of enzymes such as xanthine oxidase.[12]
The dicarboxylic acid functionality of the target molecule could potentially chelate metal ions in the active sites of metalloenzymes or form strong hydrogen bonds with receptor targets. Further research is warranted to explore the specific biological activities of this compound and its derivatives.
Caption: Logical workflow for the development of new drug candidates from the core scaffold.
Conclusion
This compound is a readily accessible compound with significant potential as a building block in drug discovery and material science. Its synthesis via a high-yielding click chemistry reaction makes it an attractive starting point for the creation of diverse molecular libraries. While specific, experimentally determined data on its solubility in organic solvents and its detailed spectroscopic and biological profiles are currently limited in the public domain, the known properties of related compounds suggest it is a promising scaffold for further investigation. Future research should focus on a more detailed characterization of this molecule and the exploration of its biological activities to unlock its full potential.
References
- 1. lookchem.com [lookchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | C10H11N3O | CID 11651290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C11H9N3O4) [pubchemlite.lcsb.uni.lu]
- 7. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
Abstract: This document provides a comprehensive technical overview of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, a key synthetic intermediate in various fields of chemical research. It details the compound's structure, physicochemical properties, a well-established synthesis protocol, and its applications. The information is intended for researchers, scientists, and professionals in drug development and material science who utilize triazole derivatives as building blocks for complex molecules.
Chemical Structure and Properties
This compound is a synthetic organic compound featuring a 1,2,3-triazole ring substituted with a benzyl group at the N1 position and two carboxylic acid groups at the C4 and C5 positions.[1] This structure makes it a valuable and versatile reactant in organic synthesis.[1]
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₃O₄[1] |
| Molecular Weight | 247.21 g/mol [1] |
| Melting Point | 181-182°C[1] (also reported as 183°C[2]) |
| Boiling Point | 558.5°C at 760 mmHg (Predicted)[1] |
| Density | 1.52±0.1 g/cm³ (Predicted)[1] |
| Flash Point | 291.6°C[1] |
| pKa | 2.95±0.50 (Predicted)[1] |
| Vapor Pressure | 2.6E-13 mmHg at 25°C[1] |
Table 2: Chemical Identifiers and Representations
| Identifier | Value |
|---|---|
| CAS Number | 73953-89-6[1] |
| SMILES | C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O[3] |
| InChI | InChI=1S/C11H9N3O4/c15-10(16)8-9(11(17)18)14(13-12-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)(H,17,18)[3] |
| InChIKey | IYYBUXUZYWGZGB-UHFFFAOYSA-N[3] |
Synthesis Protocol
The most direct and high-yield synthesis of this compound involves the cycloaddition reaction of benzyl azide with acetylenedicarboxylic acid.[2][4] This method has been reported to achieve a yield of 92.5%.[2]
Caption: Reaction workflow for the synthesis of the title compound.
Materials:
-
Acetylenedicarboxylic acid (88 g, 0.65 mole)[2]
-
Crude benzyl azide (containing benzyl chloride) (120 g, 0.90 mole)[2]
-
Acetone (200 ml + 40 ml)[2]
Procedure:
-
A solution of acetylenedicarboxylic acid in 200 ml of acetone is prepared.[2]
-
Crude benzyl azide and an additional 40 ml of acetone are added to the solution.[2]
-
The reaction is exothermic, causing the solution to heat rapidly to reflux. External cooling is required to control the reaction temperature.[2]
-
The product begins to crystallize from the solution almost immediately.[2]
-
The mixture is allowed to stand overnight to ensure complete crystallization.[2]
-
The mixture is filtered to collect the crystalline product.[2]
-
The filtrate is concentrated to a small volume and refiltered to recover any remaining product.[2]
-
The total yield of the pure product is reported as 183.5 g (92.5%).[2]
Spectroscopic and Analytical Data
Table 3: Predicted Mass Spectrometry Data (Collision Cross Section) [3]
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 248.06659 | 151.5 |
| [M+Na]⁺ | 270.04853 | 159.8 |
| [M-H]⁻ | 246.05203 | 152.4 |
| [M+NH₄]⁺ | 265.09313 | 164.6 |
| [M+K]⁺ | 286.02247 | 156.7 |
Applications and Research Interest
This compound serves as a fundamental building block in several areas of chemical science.
-
Organic Chemistry: It is a key reactant for synthesizing more complex, multi-functional organic molecules.[1] Its unique structure and reactivity are valuable for creating diverse chemical compounds.[1]
-
Pharmaceutical Industry: The triazole moiety is a well-known pharmacophore. This compound acts as a precursor for the development of new drug candidates, leveraging its ability to form stable complexes.[1]
-
Material Science: It is utilized in the creation of new materials, such as conjugated porous polymers, where its stable triazole structure can impart specific, tailored characteristics.[1][5]
-
Chemical Research: It serves as a model compound for investigating the properties and reaction mechanisms of triazole derivatives, contributing to a broader understanding of this important class of heterocycles.[1]
Safety and Handling
According to the Safety Data Sheet (SDS), this chemical is considered hazardous.[6] Proper personal protective equipment (PPE), including gloves and safety goggles, should be used when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood.[6]
Table 4: GHS Hazard Classification [6]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |
References
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - this compound (C11H9N3O4) [pubchemlite.lcsb.uni.lu]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Spectroscopic and Synthetic Profile of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. While direct experimental spectroscopic data for this specific compound is limited in publicly available literature, this document compiles predicted data based on the analysis of structurally similar compounds, alongside a plausible synthetic protocol. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of triazole derivatives in fields such as medicinal chemistry and materials science.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of closely related 1-benzyl-1,2,3-triazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-13 | Broad Singlet | 2H | Carboxylic Acid (-COOH) |
| ~7.3-7.5 | Multiplet | 5H | Aromatic (Phenyl-H) |
| ~5.6 | Singlet | 2H | Methylene (-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~160-170 | Carboxylic Acid (-COOH) |
| ~140-150 | Triazole (C4/C5) |
| ~135 | Aromatic (Quaternary C) |
| ~128-129 | Aromatic (CH) |
| ~54 | Methylene (-CH₂-) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| ~1700-1730 | C=O stretch (Carboxylic Acid) |
| ~1450-1600 | C=C stretch (Aromatic) |
| ~1200-1300 | N-N=N stretch (Triazole) |
| ~1100-1200 | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Adduct |
| 248.0666 | [M+H]⁺ |
| 270.0485 | [M+Na]⁺ |
| 246.0520 | [M-H]⁻ |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, a common approach for this class of compounds. A representative experimental workflow is detailed below.
Synthesis of this compound
Materials: Benzyl azide, Dimethyl acetylenedicarboxylate (DMAD), Methanol, Sodium hydroxide, Hydrochloric acid, Diethyl ether.
Step 1: [3+2] Cycloaddition Reaction. In a round-bottom flask, dissolve benzyl azide (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD, 1.0 eq) in a suitable solvent such as methanol. Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Hydrolysis. Once the cycloaddition is complete, add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture. Heat the mixture to reflux for 4-6 hours to facilitate the hydrolysis of the ester groups.
Step 3: Acidification and Isolation. After cooling the reaction mixture to room temperature, acidify it with concentrated hydrochloric acid until a precipitate forms. The solid product, this compound, can then be collected by vacuum filtration, washed with cold water, and dried.
Step 4: Purification. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO-d₆.
-
Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.
Visualized Workflow
Caption: General workflow for the synthesis and spectroscopic characterization of the title compound.
An In-depth Technical Guide to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid (CAS 73953-89-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, with the Chemical Abstracts Service (CAS) number 73953-89-6, is a synthetic organic compound featuring a 1,2,3-triazole ring substituted with a benzyl group at the 1-position and two carboxylic acid groups at the 4- and 5-positions.[1] This molecule serves as a versatile building block in several scientific domains, including organic synthesis, medicinal chemistry, and materials science.[1] Its unique structural arrangement, combining the aromaticity and stability of the triazole ring with the reactivity of the carboxylic acid moieties and the steric and electronic influence of the benzyl group, makes it a valuable precursor for the synthesis of more complex molecules.[1]
This technical guide provides a comprehensive overview of the available scientific data on this compound, including its physicochemical properties, a detailed synthesis protocol, and its known applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 73953-89-6 | [1] |
| Molecular Formula | C₁₁H₉N₃O₄ | [1] |
| Molecular Weight | 247.21 g/mol | [1] |
| Melting Point | 181-182 °C | [1] |
| Boiling Point | 558.5 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.52±0.1 g/cm³ | [1] |
| Flash Point | 291.6 °C | [1] |
| pKa (Predicted) | 2.95±0.50 | [1] |
Synthesis
The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between benzyl azide and an acetylenic compound. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzyl azide
-
Acetylenedicarboxylic acid
-
Acetone
Procedure:
-
Dissolve acetylenedicarboxylic acid in acetone.
-
To this solution, add benzyl azide. The reaction is exothermic and may require external cooling to control the temperature.
-
The product will begin to crystallize from the solution.
-
Allow the mixture to stand, typically overnight, to ensure complete crystallization.
-
Filter the mixture to collect the crystalline product.
-
Concentrate the filtrate and refilter to recover any remaining product.
Yield:
This procedure has been reported to yield the pure product at approximately 92.5%.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Applications
This compound is a valuable intermediate in several areas of chemical science.
Organic Synthesis
The presence of two carboxylic acid groups allows for a variety of chemical transformations. It can be used as a starting material for the synthesis of more complex heterocyclic compounds, including esters, amides, and acid chlorides. These derivatives can then be used in a wide range of organic reactions.[1]
Pharmaceutical and Drug Development
The 1,2,3-triazole moiety is a well-known pharmacophore present in numerous biologically active compounds. As a dicarboxylic acid derivative, this compound serves as a scaffold for the development of new drug candidates.[1] The carboxylic acid groups can be functionalized to introduce various pharmacologically relevant substituents, enabling the exploration of structure-activity relationships.
Material Science
The rigid triazole ring and the coordinating ability of the carboxylate groups make this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1] These materials have applications in gas storage, catalysis, and separation technologies.
Logical Relationship of Applications:
Caption: Key application areas of the core compound.
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting. It is advisable to use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.
Future Perspectives
While the fundamental properties and synthesis of this compound are established, further research is warranted to fully explore its potential. Specifically, detailed investigations into its biological activities, including screening against various disease targets, could unveil novel therapeutic applications. Furthermore, the systematic exploration of its use as a linker in the design and synthesis of new functional materials like MOFs could lead to advancements in materials science. The lack of publicly available spectroscopic data also highlights an area for future characterization to support ongoing and future research endeavors.
References
An In-depth Technical Guide to the Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic route to 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid, a versatile intermediate in organic and medicinal chemistry.[1] The synthesis relies on a [3+2] cycloaddition reaction, a fundamental process in the formation of five-membered heterocyclic rings.
Core Synthesis Pathway
The most direct and high-yielding synthesis of this compound involves the reaction between benzyl azide and acetylenedicarboxylic acid .[2] This reaction is a classic example of a Huisgen 1,3-dipolar cycloaddition.
Reaction Scheme:
Caption: Overall reaction scheme for the synthesis.
Starting Materials
A critical aspect of this synthesis is the accessibility and purity of the starting materials.
| Starting Material | Molecular Formula | Key Supplier Information | Purity Notes |
| Benzyl Azide | C₇H₇N₃ | Can be prepared from benzyl bromide and sodium azide. | Often used crude, containing residual benzyl chloride.[2] |
| Acetylenedicarboxylic Acid | C₄H₂O₄ | Commercially available from various chemical suppliers. | Typically used as received. |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.[2]
Preparation of Benzyl Azide:
Benzyl azide is commonly prepared by the reaction of benzyl bromide with sodium azide in a suitable solvent.
Synthesis of this compound:
-
Reaction Setup: In a suitable reaction vessel, dissolve 88 g (0.65 mole) of acetylenedicarboxylic acid in 200 ml of acetone.
-
Addition of Benzyl Azide: To this solution, add a mixture of 120 g (0.90 mole) of crude benzyl azide (which may contain benzyl chloride) and 40 ml of acetone.
-
Reaction Conditions: The addition will cause the solution to heat up rapidly to reflux. External cooling is necessary to control the exothermic reaction. The product will begin to crystallize from the solution almost immediately.
-
Work-up and Isolation: After allowing the mixture to stand overnight, the crystallized product is collected by filtration. The filtrate can be concentrated to a smaller volume and refiltered to recover more product.
-
Yield: The total yield of pure this compound is reported to be 183.5 g (92.5%).[2] The melting point of the pure product is 183°C.[2]
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 92.5% | [2] |
| Melting Point | 183°C | [2] |
| Molecular Formula | C₁₁H₉N₃O₄ | [1] |
| Molecular Weight | 247.21 g/mol | [1] |
This technical guide outlines a robust and high-yielding method for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials, making it a valuable protocol for researchers in various fields of chemistry.
References
A Technical Guide to the Formation of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3-Triazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and chemical biology. Their stability, unique electronic properties, and ability to engage in hydrogen bonding make them valuable scaffolds in drug design and versatile linkers in bioconjugation, often associated with "click chemistry". This guide provides an in-depth examination of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of a key derivative, 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid.
The formation of this compound is primarily achieved through a two-step process:
-
A [3+2] cycloaddition reaction between benzyl azide and an acetylenic dipolarophile, typically dimethyl acetylenedicarboxylate (DMAD).
-
Subsequent hydrolysis of the resulting diester intermediate to yield the target dicarboxylic acid.
The initial cycloaddition is a classic example of the Huisgen 1,3-dipolar cycloaddition, a powerful and versatile reaction for constructing five-membered heterocycles.[1][2][3] This reaction can be performed under thermal conditions or catalyzed by metals, most notably copper(I), which significantly enhances reaction rates and regioselectivity.[4][5]
Core Reaction Mechanism
The synthesis of this compound begins with the reaction between benzyl azide (the 1,3-dipole) and dimethyl acetylenedicarboxylate (DMAD, the dipolarophile). This is followed by an acid- or base-catalyzed hydrolysis of the diester intermediate.
Step 1: Huisgen 1,3-Dipolar Cycloaddition
The foundational step is the [3+2] cycloaddition, a concerted pericyclic reaction where the 4 π-electrons of the azide and the 2 π-electrons of the alkyne combine to form a five-membered triazole ring.[1][3] The reaction proceeds through a cyclic transition state, leading to the formation of Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate.
Key characteristics of this cycloaddition include:
-
Concerted Nature: The two new sigma bonds are formed simultaneously, although not necessarily at equal rates.[3]
-
Stereospecificity: The reaction is stereoconservative, meaning the stereochemistry of the reactants is preserved in the product.[2]
-
Reactivity: The reaction is favored by the use of an electron-poor alkyne like DMAD, which has two electron-withdrawing ester groups. This lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating interaction with the azide's Highest Occupied Molecular Orbital (HOMO).[1]
While this reaction can occur thermally, it often requires elevated temperatures.[6] The introduction of a copper(I) catalyst (CuAAC) dramatically accelerates the reaction, allowing it to proceed under mild conditions with high yields, and is a cornerstone of "click chemistry".[4][7] Ruthenium catalysts are also employed and can lead to different regioisomers (1,5-disubstituted triazoles), though this is not a concern with a symmetric alkyne like DMAD.[4][8]
Step 2: Hydrolysis
The diester intermediate, Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate, is subsequently hydrolyzed to the final dicarboxylic acid product. This transformation is typically achieved through standard saponification using a base (e.g., NaOH or KOH) in an aqueous or alcoholic solvent, followed by acidification to protonate the dicarboxylate salt.
The overall reaction pathway is illustrated below.
Caption: Figure 1: Reaction Mechanism Pathway
Quantitative Data Summary
The efficiency of the cycloaddition step is influenced by reaction conditions such as the presence of a catalyst, temperature, and reaction time. The following table summarizes typical results for the synthesis of the triazole core from benzyl azide and DMAD under solvent-free, copper-catalyzed conditions.
| Entry | Azide | Alkyne | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Azide | DMAD | LCu(Cl)L (2 mol%) | Room Temp | 2 | 91% | [7] |
| 2 | Phenyl Azide | DMAD | LCu(Cl)L (2 mol%) | Room Temp | 2 | Good | [7] |
Note: DMAD = Dimethyl acetylenedicarboxylate. LCu(Cl)L refers to a specific thiourea-stabilized copper(I) halide complex catalyst used in the cited study.[7]
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of the precursor, benzyl azide, and the subsequent formation of the target compound.
Synthesis of Benzyl Azide (Precursor)
Benzyl azide is a common precursor that can be synthesized via a nucleophilic substitution reaction.
Reaction: Benzyl Chloride + Sodium Azide → Benzyl Azide + Sodium Chloride
Materials:
-
Benzyl chloride
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids, which can produce highly toxic and explosive hydrazoic acid (HN₃). Low molecular weight organic azides can be explosive; handle with care.[7]
-
In a round-bottom flask, dissolve benzyl chloride in a solvent mixture of DMF and water.[9]
-
Add sodium azide to the solution. The reaction is an Sₙ2 substitution and is typically efficient due to the high nucleophilicity of the azide ion and the reactivity of the primary benzylic halide.[9]
-
Stir the mixture at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup. Transfer the reaction mixture to a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield benzyl azide, which can often be used without further purification. A reported yield for this procedure is 92%.[9]
Synthesis of this compound
This protocol involves the two primary steps: cycloaddition followed by hydrolysis.
Step A: Cycloaddition to form Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate
Materials:
-
Benzyl azide (from step 4.1)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Copper(I) catalyst (e.g., Copper(I) iodide, CuI)
-
Solvent (e.g., THF, t-BuOH/H₂O, or solvent-free)
Procedure (Catalytic Method):
-
To a flask charged with benzyl azide (1.0 mmol), add the chosen solvent.
-
Add dimethyl acetylenedicarboxylate (1.15 mmol).[7]
-
Add the copper(I) catalyst (e.g., 1-5 mol% CuI). If necessary, a reducing agent like sodium ascorbate can be added to maintain copper in the +1 oxidation state.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.[7]
-
After the reaction is complete (monitored by TLC), dilute the mixture with a suitable solvent like ethyl acetate and wash with water or dilute ammonium hydroxide to remove the copper catalyst.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the pure diester intermediate.
Step B: Hydrolysis to this compound
Materials:
-
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate (from Step A)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve the diester from Step A in a mixture of methanol (or ethanol) and water.
-
Add an excess of sodium hydroxide (e.g., 3-4 equivalents) to the solution.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC, observing the disappearance of the starting ester).
-
Cool the reaction mixture to room temperature and remove the alcohol solvent via rotary evaporation.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution by the dropwise addition of concentrated HCl until the pH is ~1-2.
-
The dicarboxylic acid product will precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the synthesis process from starting materials to the final product.
Caption: Figure 2: Experimental Synthesis Workflow
References
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, covering its discovery, synthesis, and key chemical properties. The information is intended to serve as a foundational resource for professionals in chemical research and drug development.
Discovery and History
This compound is a heterocyclic compound whose synthesis was notably described in 1955. It is prepared through a [3+2] cycloaddition reaction, a variant of the Huisgen azide-alkyne cycloaddition. The seminal method involves the direct reaction of benzyl azide with acetylenedicarboxylic acid.[1] This synthesis is highly efficient, producing the target compound in a high yield.[1] The reaction is exothermic and proceeds rapidly upon mixing the reactants in an acetone solution, with the product crystallizing out almost immediately.[1]
Historically, this compound is significant as a stable, polysubstituted 1,2,3-triazole. The triazole core is a recognized pharmacophore, and derivatives of this scaffold are explored for various applications in medicinal chemistry and material science.[2][3] This specific dicarboxylic acid serves as a versatile building block, allowing for further chemical modifications at the carboxyl groups, making it a valuable reactant for synthesizing more complex molecules.[2]
Physicochemical and Spectroscopic Data
The known quantitative data for this compound are summarized below for clear reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₃O₄ | [4] |
| Molecular Weight | 247.21 g/mol | - |
| Melting Point | 183 °C | [1] |
| 181-182 °C | [5] | |
| Boiling Point (Predicted) | 558.5 ± 60.0 °C | [5] |
| Density (Predicted) | 1.52 ± 0.1 g/cm³ | [5] |
Table 2: Mass Spectrometry Data (Predicted Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 248.06659 | 151.5 |
| [M+Na]⁺ | 270.04853 | 159.8 |
| [M-H]⁻ | 246.05203 | 152.4 |
| [M+NH₄]⁺ | 265.09313 | 164.6 |
| [M+K]⁺ | 286.02247 | 156.7 |
| Data sourced from PubChem.[4] |
Synthesis and Experimental Protocols
The primary and most cited method for synthesizing this compound is the direct cycloaddition of benzyl azide and acetylenedicarboxylic acid.[1]
3.1. Key Reagents:
-
Benzyl azide (C₇H₇N₃)
-
Acetylenedicarboxylic acid (C₄H₂O₄)
-
Acetone (C₃H₆O)
3.2. Detailed Experimental Protocol:
The following protocol is based on the original literature description[1]:
-
A solution of 88 g (0.65 mole) of acetylenedicarboxylic acid is prepared in 200 ml of acetone.
-
To this solution, 120 g (0.90 mole) of crude benzyl azide is added, along with an additional 40 ml of acetone.
-
The reaction is exothermic, and the solution will quickly heat to reflux. External cooling should be applied to control the reaction rate.
-
The product, this compound, begins to crystallize from the solution almost immediately.
-
The mixture is allowed to stand overnight to ensure complete crystallization.
-
The crystalline product is collected by filtration.
-
The filtrate can be concentrated to a smaller volume and refiltered to recover additional product.
-
The total reported yield of the pure product is 183.5 g, which corresponds to a 92.5% yield.[1]
Synthetic Pathway and Logical Workflow
The synthesis of this compound is a classic example of a 1,3-dipolar cycloaddition reaction. The workflow involves the direct combination of the two primary reactants to form the stable triazole ring system.
Caption: Synthetic pathway for this compound.
This guide consolidates the foundational knowledge on this compound, providing essential data and protocols for its synthesis and handling. Its role as a chemical intermediate suggests potential for further exploration in the development of novel compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C11H9N3O4) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 73953-89-6 [chemicalbook.com]
Solubility Profile of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a comprehensive, generalized experimental protocol for determining the solubility of this compound in various solvents.
Core Compound Information
This compound is a heterocyclic compound with the molecular formula C₁₁H₉N₃O₄.[1] It belongs to the triazole class of organic molecules, which are known for their wide range of applications in medicinal chemistry and materials science.[1] The presence of two carboxylic acid groups suggests that its solubility is likely pH-dependent and that it may act as a Brønsted-Lowry acid.
Qualitative Solubility Data
| Solvent Class | Predicted Qualitative Solubility | Rationale |
| Water | Low | The nonpolar benzyl group and heterocyclic ring likely dominate over the polar carboxylic acid groups. |
| Aqueous Base (e.g., NaOH, NaHCO₃) | High | The carboxylic acid groups will be deprotonated to form a soluble salt. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Moderate to High | These solvents can typically solvate a wide range of organic compounds. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Low to Moderate | The ability to hydrogen bond may provide some solubility. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Very Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the quantitative solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.) of analytical grade
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a predetermined λmax, or HPLC with a suitable detector).
-
A calibration curve should be prepared using standard solutions of known concentrations to accurately determine the concentration of the unknown sample.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent using the following formula, taking into account the dilution factor:
Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
-
Logical Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Hypothetical Role in a Signaling Pathway
Given that triazole derivatives are often investigated for their potential as therapeutic agents, this compound could hypothetically be designed to interact with a biological signaling pathway. For instance, it could be a precursor for a molecule that inhibits a specific kinase involved in a disease process.
Hypothetical Kinase Inhibition Pathway
Caption: A diagram showing a hypothetical mechanism where a derivative of the compound inhibits a kinase in a signaling pathway.
References
Methodological & Application
Application Notes and Protocols: 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid as a versatile building block in the synthesis of novel compounds with significant applications in medicinal chemistry and materials science. The unique structural features of this triazole derivative, including the presence of two carboxylic acid groups and a benzyl-protected triazole core, make it an ideal scaffold for creating a diverse range of functional molecules.
Applications in Medicinal Chemistry
This compound serves as a crucial starting material for the synthesis of various biologically active compounds. The triazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide spectrum of activities including antimicrobial, antiviral, and anticancer properties. The dicarboxylic acid functionality allows for further derivatization to generate libraries of potential drug candidates.
Anticancer Agents
Derivatives of 1-benzyl-1,2,3-triazole have shown promising activity as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation. These compounds have been investigated as inhibitors of various enzymes crucial for cancer progression.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Several 1,2,3-triazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2). By blocking the signaling cascades initiated by these receptors, these compounds can effectively inhibit cancer cell proliferation, angiogenesis, and metastasis.
-
Topoisomerase II Inhibition: Certain triazole derivatives have demonstrated the ability to inhibit Topoisomerase II, an essential enzyme for DNA replication and cell division. This inhibition leads to DNA damage and ultimately induces apoptosis in cancer cells.
Antimicrobial Agents
The triazole core is a hallmark of many successful antifungal drugs. Building upon this, derivatives of 1-benzyl-1,2,3-triazole have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell wall synthesis or other essential cellular processes.
Applications in Materials Science
The rigid structure and the presence of two carboxylic acid groups make this compound an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with high surface areas and tunable properties, making them suitable for applications in gas storage, catalysis, and separation. The triazole nitrogen atoms can also act as coordination sites, further enhancing the structural diversity and functionality of the resulting MOFs.
Data Presentation
Table 1: Synthesis of this compound
| Reactants | Solvent | Catalyst | Yield (%) | Reference |
| Benzyl azide and Acetylenedicarboxylic acid | Acetone | None | 92 |
Table 2: Anticancer Activity of 1,2,3-Triazole Derivatives
| Compound Class | Cancer Cell Line | Target Enzyme | Activity (IC50 in µM) | Reference |
| Benzimidazole-triazole hybrids | Various | EGFR | 0.086 - 0.582 | |
| Indole-2-one-based 1,2,3-triazoles | Various | VEGFR-2 | 0.02638 | |
| Benzimidazole-triazole hybrids | Various | Topo II | 2.52 | |
| 1,2,3-Triazole-uracil ensembles | HepG2 | VEGFR-2 | ~1.98 |
Table 3: Antimicrobial Activity of 1,2,3-Triazole Derivatives
| Compound Class | Microbial Species | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
| 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)cyclopentanol | Staphylococcus aureus | - | 50-200 | |
| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol | Escherichia coli | - | 50-400 | |
| 1,2,3-Triazole glycosides | Staphylococcus aureus | 10-15 | 5 | |
| 1,2,3-Triazole glycosides | Candida albicans | 14-15 | 10 | |
| Metronidazole 1H-1,2,3-triazole derivatives | Various fungi | - | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from benzyl azide and acetylenedicarboxylic acid.
Materials:
-
Benzyl azide
-
Acetylenedicarboxylic acid
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Crystallization dish
Procedure:
-
Dissolve acetylenedicarboxylic acid in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a stoichiometric amount of benzyl azide to the solution. The reaction is exothermic and may require cooling to control the temperature.
-
Once the addition is complete, stir the reaction mixture at room temperature. The product will start to crystallize out of the solution.
-
For complete precipitation, the mixture can be stirred overnight.
-
Collect the crystalline product by vacuum filtration and wash with cold acetone.
-
The crude product can be further purified by recrystallization from an appropriate solvent to yield pure this compound. A reported yield for this reaction is 92%.
Protocol 2: General Procedure for the Synthesis of 1,4-Disubstituted-1H-1,2,3-triazole Derivatives via Click Chemistry
This protocol outlines a general method for synthesizing 1,4-disubstituted 1,2,3-triazoles from this compound derivatives. The carboxylic acid groups can be converted to other functional groups (e.g., amides, esters) prior to the click reaction if desired. For this example, we assume the dicarboxylic acid has been converted to a diazide derivative.
Materials:
-
1-Benzyl-1,2,3-triazole-4,5-dicarbonyl diazide (or other azide derivative)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the azide derivative (1.0 mmol) and the terminal alkyne (1.0 mmol) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 mmol) followed by sodium ascorbate (0.1 mmol). The solution will typically change color, indicating the reduction of Cu(II) to the active Cu(I) catalyst.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.
Protocol 3: General Procedure for the Synthesis of Metal-Organic Frameworks (MOFs)
This protocol provides a general guideline for the synthesis of MOFs using this compound as the organic linker. The specific conditions (metal salt, solvent, temperature, and reaction time) will need to be optimized for the desired MOF structure.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate, Copper acetate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
In a glass vial, dissolve this compound and the metal salt in the chosen solvent or a mixture of solvents.
-
Seal the vial and place it inside a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 80 °C and 150 °C) for a predetermined time (usually 1 to 3 days).
-
After the reaction, allow the autoclave to cool down slowly to room temperature.
-
Crystals of the MOF should have formed. Collect the crystals by decanting the mother liquor.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Dry the MOF crystals under vacuum or in a desiccator.
-
Characterize the resulting MOF using techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and gas adsorption measurements.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Inhibition of RTK signaling by triazole derivatives.
Caption: Mechanism of Topoisomerase II inhibition.
Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process involving a 1,3-dipolar cycloaddition followed by hydrolysis.
Overview
The synthesis commences with the reaction of benzyl azide and dimethyl acetylenedicarboxylate to form dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate. This is a classic example of a Huisgen 1,3-dipolar cycloaddition. The resulting diester is then hydrolyzed to yield the target compound, this compound. This dicarboxylic acid serves as a precursor for various derivatives, including those with potential antiallergic properties.[1]
Experimental Data
| Parameter | Value | Reference |
| Step 1: Cycloaddition | ||
| Reactants | Benzyl azide, Dimethyl acetylenedicarboxylate | [2] |
| Solvent | Ethanol | [2] |
| Temperature | Boiling | [2] |
| Yield | >80% | [2] |
| Step 2: Hydrolysis | ||
| Reactant | Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate | |
| Reagent | Not specified in detail, typically aqueous base (e.g., NaOH or KOH) followed by acidification | |
| Yield | 92% (overall for both steps) | [1] |
Experimental Protocols
Step 1: Synthesis of Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate
This protocol is adapted from established procedures for the 1,3-dipolar cycloaddition of benzyl azides with acetylenic esters.[2]
Materials:
-
Benzyl azide
-
Dimethyl acetylenedicarboxylate
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzyl azide (1.0 equivalent) in absolute ethanol.
-
To this solution, add dimethyl acetylenedicarboxylate (1.0 to 1.1 equivalents) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux (boiling ethanol).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the azide peak in the IR spectrum (around 2100 cm⁻¹). The reaction is typically complete within several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate as a solid.
Step 2: Hydrolysis to this compound
This is a standard procedure for the hydrolysis of esters to carboxylic acids.
Materials:
-
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate
-
Sodium hydroxide (or potassium hydroxide)
-
Water
-
Hydrochloric acid (concentrated or aqueous solution)
-
pH paper or pH meter
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.2 to 2.5 equivalents).
-
Stir the mixture at room temperature or with gentle heating to facilitate the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Slowly add hydrochloric acid dropwise with stirring to neutralize the excess base and protonate the carboxylate salts. Continue adding acid until the pH of the solution is acidic (pH 1-2).
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum or in a desiccator to obtain the final this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
Potential Pharmaceutical Applications of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions. While the specific class of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid derivatives is not extensively documented in publicly available literature, the broader family of 1,2,3-triazole-containing compounds has demonstrated a wide array of pharmacological activities. These include antimicrobial, anticancer, and enzyme inhibitory effects. This document provides an overview of the potential applications of this compound derivatives based on the activities of structurally related compounds. It also includes generalized experimental protocols for synthesis and biological evaluation to guide researchers in exploring this novel chemical space.
Potential Therapeutic Areas
Based on the biological activities observed in analogous 1-benzyl-1,2,3-triazole and 1,2,3-triazole-4-carboxylic acid derivatives, the this compound scaffold represents a promising starting point for the development of new therapeutic agents in the following areas:
-
Oncology: Numerous 1,2,3-triazole derivatives have exhibited potent anticancer activity. For instance, certain 1,2,3-triazole-4-carboxamide derivatives have shown significant growth inhibition against various cancer cell lines, including leukemia, melanoma, and breast cancer. The dicarboxylic acid moiety could potentially enhance solubility and allow for novel interactions with biological targets.
-
Infectious Diseases: The triazole ring is a well-established pharmacophore in antifungal agents. Furthermore, various synthetic 1,2,3-triazole derivatives have displayed antibacterial and antifungal properties. The unique substitution pattern of the target compounds could lead to the discovery of novel antimicrobial agents with improved efficacy or a different spectrum of activity.
-
Enzyme Inhibition: Triazole derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase and α-glucosidase, suggesting potential applications in neurodegenerative diseases and diabetes. The dicarboxylic acid groups could act as key binding motifs within the active sites of target enzymes.
Data on Structurally Related Compounds
Due to the limited specific data on this compound derivatives, the following table summarizes the biological activity of related 1,2,3-triazole compounds to provide a comparative context for potential research.
| Compound Class | Target/Assay | Activity (IC50/MIC) | Reference |
| 1,2,3-Triazole-4-carboxamide derivatives | Anticancer (various cell lines) | Significant activity reported | |
| Functionalized 1,4-disubstituted 1,2,3-triazoles | Anticancer (HT-1080, A-549, MCF-7, MDA-MB-231) | 15-50 µM | |
| 1,2,3-Triazole Glycosides | Antibacterial (S. aureus) | Inhibition zones of 21-25 mm | |
| 1,2,4-Triazole Bearing Azinane Analogues | Enzyme Inhibition (AChE) | 0.73 ± 0.54 µM | |
| 1,2,4-Triazole Bearing Azinane Analogues | Enzyme Inhibition (α-glucosidase) | 36.74 ± 1.24 µM |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives. These should be adapted and optimized based on specific target compounds and assays.
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route based on the Huisgen 1,3-dipolar cycloaddition reaction ("click chemistry").
Materials:
-
Benzyl azide
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Synthesis of Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate:
-
To a solution of benzyl azide (1.0 eq) and dimethyl acetylenedicarboxylate (1.0 eq) in dichloromethane (DCM), add N,N-Diisopropylethylamine (DIPEA) (0.1 eq) and Copper(I) iodide (CuI) (0.05 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
-
Hydrolysis to this compound:
-
Dissolve the purified diester in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (NaOH) (2.5 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and evaporate the solvent to yield the final product.
-
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 103 cells/well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Preparation of Inoculum:
-
Grow the microbial strains overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for bacteria.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the test compounds in the broth in a 96-well plate.
-
The final concentration range should be appropriate to determine the MIC.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations
The following diagrams illustrate a general workflow for screening novel compounds and a hypothetical signaling pathway that could be targeted by 1,2,3-triazole derivatives.
Caption: A generalized workflow for the discovery and development of novel pharmaceutical agents.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 1,2,3-triazole derivative.
Conclusion
While direct experimental data on this compound derivatives remains scarce, the well-documented and diverse biological activities of related triazole compounds provide a strong rationale for their investigation as potential therapeutic agents. The protocols and conceptual frameworks presented here offer a foundational guide for researchers to synthesize, characterize, and evaluate this novel class of compounds for a range of pharmaceutical applications. Further research into this specific chemical scaffold is warranted to uncover its full therapeutic potential.
Application Notes and Protocols for the Characterization of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
Authored for: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. The methodologies described herein are foundational for the characterization of this and structurally related triazole-based compounds in a research and drug development context.
Compound Overview
This compound is a heterocyclic compound featuring a triazole ring substituted with a benzyl group and two carboxylic acid functionalities. Its chemical structure plays a significant role in its physical and chemical properties, influencing the choice and optimization of analytical methods. The presence of the carboxylic acid groups, in particular, dictates its polarity and solubility, which are key considerations for chromatographic and spectroscopic analyses.
Chemical Structure:
Analytical Techniques and Expected Data
A multi-technique approach is essential for the unambiguous characterization of this compound. The following sections detail the primary analytical methods and summarize the expected quantitative data in structured tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the target compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 12.0 | Broad Singlet | 2H | 2 x -COOH |
| ~7.40 - 7.20 | Multiplet | 5H | Aromatic-H (Phenyl) |
| ~5.70 | Singlet | 2H | -CH₂- (Benzyl) |
Expected ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 160 | -COOH |
| ~145 - 140 | C4/C5-Triazole |
| ~136 - 135 | Aromatic C (Quaternary) |
| ~129 - 127 | Aromatic CH |
| ~53 - 51 | -CH₂- (Benzyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₁H₉N₃O₄ |
| Molecular Weight | 247.21 g/mol |
| Monoisotopic Mass | 247.0593 g/mol |
| Expected [M-H]⁻ (m/z) | 246.0520 |
| Expected [M+H]⁺ (m/z) | 248.0666 |
| Expected [M+Na]⁺ (m/z) | 270.0485 |
Note: The fragmentation pattern will likely show a characteristic loss of the benzyl group (C₇H₇, 91 Da) and successive losses of CO₂ (44 Da) from the carboxylic acid groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
Expected FTIR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |
| ~1720 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C stretch (Aromatic) |
| ~1420 - 1380 | Medium | C-N stretch (Triazole) |
| ~1250 - 1200 | Medium | C-O stretch (Carboxylic acid) |
| ~740, ~700 | Strong | C-H bend (Aromatic, monosubstituted) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the compound and for monitoring reaction progress. Due to the polar nature of the dicarboxylic acid, a reversed-phase method with an acidic mobile phase is appropriate.
Exemplary HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: The retention time will be dependent on the specific column and gradient conditions but is expected to be in the early to mid-range of the gradient.
Experimental Protocols
The following section provides detailed protocols for the synthesis and analytical characterization of this compound.
Synthesis Protocol[1][2]
This protocol is adapted from the method described by Wiley, Hussung, and Moffat.
Materials:
-
Acetylenedicarboxylic acid
-
Benzyl azide
-
Acetone
Procedure:
-
Dissolve acetylenedicarboxylic acid in a minimal amount of acetone.
-
To this solution, add benzyl azide. An exothermic reaction should be observed.
-
Cool the reaction mixture as necessary to control the reflux.
-
The product will begin to crystallize from the solution.
-
Allow the mixture to stand, preferably overnight, to ensure complete crystallization.
-
Filter the crystalline product and wash with cold acetone.
-
Concentrate the filtrate to a smaller volume and refilter to collect any remaining product.
-
Dry the product under vacuum. A melting point of approximately 183°C is expected for the pure compound.[1][2]
References
Application Notes and Protocols: Large-Scale Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process: the preparation of benzyl azide followed by a [3+2] cycloaddition reaction with acetylenedicarboxylic acid. This guide includes comprehensive, step-by-step methodologies, quantitative data summaries, and safety precautions necessary for conducting the synthesis on a laboratory and pilot scale.
Introduction
1,2,3-Triazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their use as antiviral, antimicrobial, and anticancer agents. The this compound scaffold is a versatile building block for the synthesis of more complex molecules. The synthetic route described herein is robust, high-yielding, and amenable to scale-up.
Overall Synthesis Workflow
The synthesis is a two-stage process. First, benzyl azide is synthesized from benzyl bromide via a nucleophilic substitution reaction. Second, the purified benzyl azide undergoes a cycloaddition reaction with acetylenedicarboxylic acid to yield the final product.
Experimental Protocols
Stage 1: Synthesis of Benzyl Azide
This protocol is adapted from established literature procedures for the synthesis of benzyl azide from benzyl bromide and sodium azide.[1][2][3]
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzyl bromide (1.0 eq.) in dimethyl sulfoxide (DMSO).
-
Carefully add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the reaction mixture at ambient temperature overnight.
-
Slowly add water to the reaction mixture; an exothermic reaction may be observed.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Combine the organic layers and wash with brine (2x volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield benzyl azide as a clear oil.
Quantitative Data for Benzyl Azide Synthesis:
| Reactant (eq.) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Benzyl bromide (1.0), Sodium azide (1.5) | DMSO | Ambient | Overnight | 73 | [1] |
| Benzyl bromide (1.0), Sodium azide (1.0) | DMSO | Room Temp. | Overnight | 94 | [2][3] |
| Benzyl bromide (1.0), Sodium azide (2.0) | DMF | Room Temp. | 12 h | up to 99 | [2] |
Characterization Data for Benzyl Azide:
-
¹H NMR (400 MHz, CDCl₃): δ 7.42-7.32 (m, 5H, Ph), 4.35 (s, 2H, CH₂)[1]
-
¹³C NMR (100 MHz, CDCl₃): δ 135.4 (Ph), 128.9 (Ph), 128.3 (Ph), 128.2 (Ph), 54.8 (CH₂)[1]
-
IR (cm⁻¹): 2090 (s, N₃)[1]
Stage 2: Synthesis of this compound
This representative protocol is based on established [3+2] cycloaddition reactions for the synthesis of similar triazole dicarboxylic acids.
Materials:
-
Benzyl azide (from Stage 1)
-
Acetylenedicarboxylic acid
-
Acetone
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 eq.) in acetone.
-
To this solution, add acetylenedicarboxylic acid (1.05 eq.).
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the reaction mixture to 0°C to induce crystallization.
-
Collect the white crystalline product by filtration, wash with cold acetone, and dry under vacuum.
Quantitative Data for this compound Synthesis:
| Reactant (eq.) | Solvent | Temperature | Reaction Time | Yield (%) |
| Benzyl azide (1.0), Acetylenedicarboxylic acid (1.05) | Not specified | Not specified | Not specified | 92 |
Characterization Data for this compound:
-
Molecular Formula: C₁₁H₉N₃O₄[4]
-
Molecular Weight: 247.21 g/mol
-
Appearance: White crystalline solid
-
Melting Point: 183°C
-
Mass Spectrometry (Predicted): [M+H]⁺: 248.06659, [M+Na]⁺: 270.04853, [M-H]⁻: 246.05203[4]
Safety and Handling
-
Benzyl Bromide: Lachrymator and corrosive. Handle in a fume hood with appropriate gloves and eye protection.
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Avoid contact with acids and metals. Use non-metal spatulas.
-
Benzyl Azide: Potentially explosive, especially when heated. Handle with care and avoid distillation if possible.
-
All procedures should be carried out by trained personnel in a well-ventilated laboratory, adhering to standard safety protocols.
Logical Relationship of Synthesis Steps
Conclusion
The described synthetic route provides an efficient and scalable method for the production of this compound. The protocols and data presented in these application notes are intended to guide researchers in the successful synthesis and characterization of this important chemical intermediate for applications in drug discovery and development. Adherence to safety precautions is paramount throughout the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid.
Troubleshooting Guide
Issue 1: Low or No Yield of the Diester Precursor (Dialkyl 1-benzyl-1,2,3-triazole-4,5-dicarboxylate)
| Potential Cause | Suggested Solution |
| Poor quality of benzyl azide: | Benzyl azide can decompose over time. It is recommended to use freshly prepared or purified benzyl azide. Purity can be checked by ¹H NMR. |
| Inefficient cycloaddition: | The 1,3-dipolar cycloaddition reaction is sensitive to solvent and temperature. Refluxing in ethanol or methanol is a common and effective condition.[1][2] Prolonged reaction times (up to 24 hours) may be necessary to ensure completion. |
| Side reactions: | Although the reaction between benzyl azide and dialkyl acetylenedicarboxylates is generally clean, side reactions can occur. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Incorrect stoichiometry: | Use a slight excess (1.05-1.1 equivalents) of the dialkyl acetylenedicarboxylate to ensure the complete consumption of the benzyl azide. |
Issue 2: Incomplete Hydrolysis of the Diester to Dicarboxylic Acid
| Potential Cause | Suggested Solution |
| Insufficient base or acid: | For saponification, use a significant excess of a strong base like NaOH or KOH in a water/alcohol mixture. For acidic hydrolysis, a strong acid like HCl or H2SO4 is required. |
| Short reaction time or low temperature: | Hydrolysis can be slow. Ensure the reaction is heated (reflux) for a sufficient period. Monitor the reaction by TLC until the starting diester spot disappears. |
| Precipitation of the salt: | The disodium or dipotassium salt of the dicarboxylic acid may precipitate from the reaction mixture. This is generally not an issue and the reaction can be stirred as a suspension. |
Issue 3: Difficulty in Isolating and Purifying the Final Product
| Potential Cause | Suggested Solution |
| Product is highly soluble in water: | After hydrolysis, the product is in its salt form. Acidification of the cold aqueous solution with a strong acid (e.g., concentrated HCl) to a low pH (around 1-2) will precipitate the dicarboxylic acid. |
| Product is contaminated with starting materials or byproducts: | The precipitated dicarboxylic acid can be collected by filtration and washed with cold water to remove inorganic salts. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification. |
| Oily product instead of solid: | This may indicate impurities. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A high yield of 92% has been reported for the direct reaction of benzyl azide with acetylenedicarboxylic acid.[3] When synthesizing via the diester intermediate, yields for the cycloaddition step are often high, ranging from 73% to over 94%.[1][4] The subsequent hydrolysis step is also typically high-yielding.
Q2: Which dialkyl acetylenedicarboxylate should I use?
Dimethyl and diethyl acetylenedicarboxylate are commonly used and have been shown to give high yields of the corresponding diesters.[1][2] Di-tert-butyl acetylenedicarboxylate has also been used successfully.[1] The choice may depend on the desired solubility properties of the intermediate and the ease of hydrolysis.
Q3: Is a catalyst required for the cycloaddition reaction?
For the reaction between benzyl azide and electron-deficient alkynes like dialkyl acetylenedicarboxylates, a catalyst is generally not necessary. Thermal conditions (refluxing solvent) are sufficient to promote the 1,3-dipolar cycloaddition.[1][2]
Q4: How can I monitor the progress of the reaction?
Both the cycloaddition and hydrolysis steps can be monitored by Thin Layer Chromatography (TLC). For the cycloaddition, the disappearance of the starting benzyl azide can be followed. For the hydrolysis, the disappearance of the diester spot and the appearance of a more polar spot for the dicarboxylic acid (or its salt) at the baseline can be observed. The disappearance of the azide IR absorption in the range of 2170-2220 cm⁻¹ can also be used to monitor the completion of the cycloaddition reaction.[1]
Q5: What are the key safety precautions for this synthesis?
Benzyl azide is a potentially explosive compound and should be handled with care. Avoid heating it neat and always use it in solution. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data Presentation
Table 1: Reported Yields for the Synthesis of Dialkyl 1-benzyl-1,2,3-triazole-4,5-dicarboxylates
| Alkyne | Solvent | Conditions | Yield (%) | Reference |
| Dimethyl acetylenedicarboxylate | Ethanol | Reflux | >80 | [1][4] |
| Diethyl acetylenedicarboxylate | Ethanol | Reflux | Quantitative | [1][2] |
| Di-tert-butyl acetylenedicarboxylate | Methanol or Ethanol | Reflux, 3-20 hrs | 73-94 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 1-benzyl-1,2,3-triazole-4,5-dicarboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzyl azide (1.0 eq) in ethanol (5-10 mL per mmol of azide).
-
Add diethyl acetylenedicarboxylate (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction by TLC until the benzyl azide is consumed.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude or purified diethyl 1-benzyl-1,2,3-triazole-4,5-dicarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add a solution of sodium hydroxide (2.5-3.0 eq) in water.
-
Heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 1-2.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Purification of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common purification methods for this compound, a solid dicarboxylic acid, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as benzyl azide and acetylenedicarboxylic acid, side-products from the synthesis, and residual solvents.[1] The specific impurities will depend on the synthetic route employed.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value (183°C) indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities with distinct spectral signatures.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the target compound from its impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a different solvent or solvent mixture. Good solvents for dicarboxylic acids are often polar, such as water, ethanol, or acetic acid, or mixtures thereof. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The melting point of the compound may be lower than the boiling point of the solvent. | Add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is very soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration. Place the solution in an ice bath to decrease solubility further. Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. The crystals were not completely collected. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution thoroughly in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| An emulsion forms at the interface of the organic and aqueous layers. | The two layers have similar densities, or vigorous shaking has occurred. | Allow the separatory funnel to stand undisturbed for a longer period. Gently swirl the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. |
| The product does not precipitate upon acidification of the aqueous layer. | The pH is not acidic enough to protonate the dicarboxylate. The compound is soluble in the aqueous solution even in its neutral form. | Add more acid and check the pH with litmus paper or a pH meter to ensure it is sufficiently acidic (pH < 2). If the product is water-soluble, it will need to be extracted from the aqueous layer with an appropriate organic solvent after acidification.[2] |
| Low yield of precipitated product. | Incomplete extraction into the aqueous layer. Incomplete precipitation upon acidification. | Perform multiple extractions of the organic layer with the basic solution to ensure complete transfer of the dicarboxylic acid. Ensure complete acidification of the aqueous layer. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| The compound does not move from the origin (streaking at the top of the column). | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a dicarboxylic acid on silica gel, a mobile phase containing a polar solvent like methanol or acetic acid may be necessary. |
| Poor separation of the compound from impurities. | The chosen eluent system does not provide sufficient resolution. | Perform a systematic optimization of the mobile phase using TLC. A gradient elution (gradually increasing the polarity of the eluent) may provide better separation. |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent system. |
Experimental Protocols
Recrystallization Protocol
This is a general procedure for the recrystallization of a solid organic compound. The choice of solvent is critical and may require some experimentation.
-
Solvent Selection: Determine a suitable solvent in which this compound is soluble when hot but sparingly soluble when cold. Potential solvents include water, ethanol, or a mixture of ethanol and water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Acid-Base Extraction Protocol
This protocol is designed to separate the acidic this compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude sample in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3), to the separatory funnel.[2][3] Stopper the funnel and shake gently, venting frequently to release any pressure generated from CO2 evolution.
-
Separation: Allow the layers to separate. The deprotonated dicarboxylate salt of this compound will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the dicarboxylic acid.
-
Precipitation: Combine the aqueous extracts in a beaker and cool the solution in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH < 2).[3] The purified this compound should precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Column Chromatography Protocol
This protocol describes a general procedure for purification by column chromatography. The choice of stationary and mobile phases will need to be optimized for the best separation.
-
Stationary Phase: Silica gel is a common stationary phase for the purification of polar compounds like dicarboxylic acids.
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation of the target compound from its impurities. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or acetic acid) is typically used. For a dicarboxylic acid, a more polar eluent will likely be required.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Purification Workflow
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and high-yielding method is the [3+2] cycloaddition reaction between benzyl azide and acetylenedicarboxylic acid.[1] This reaction is typically performed in a suitable solvent, such as acetone, and can be exothermic. An alternative method involves the reaction of benzyl azide with the methyl ester of acetylenedicarboxylic acid, followed by saponification of the resulting diester.[1]
Q2: What are the primary potential side reactions or impurities I should be aware of during the synthesis?
A2: The primary challenges in this synthesis are not typically competing reaction pathways leading to diverse structures, but rather issues related to reaction completion and product stability. Key concerns include:
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Incomplete Reaction: Leaving unreacted benzyl azide and acetylenedicarboxylic acid in the product mixture.
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Premature Decarboxylation: The desired product can undergo decarboxylation, especially if the reaction temperature is not carefully controlled, leading to the formation of 1-benzyl-1,2,3-triazole-4-carboxylic acid (mono-decarboxylation) or 1-benzyl-1,2,3-triazole (full decarboxylation).[1]
-
Starting Material Instability: Benzyl azide is sensitive to heat, light, and strong acids, which can lead to its decomposition.[2][3] Acetylenedicarboxylic acid can also decompose at elevated temperatures.[4][5]
Q3: How can I minimize the premature decarboxylation of my product?
A3: Temperature control is critical. The reaction between benzyl azide and acetylenedicarboxylic acid can be exothermic, so it is advisable to use a cooling bath to maintain a stable reaction temperature. Avoid excessive heating during the reaction and subsequent work-up steps. The rate of decarboxylation is known to increase with temperature.[4]
Q4: What are the safety precautions for handling benzyl azide?
A4: Benzyl azide is a potentially explosive compound and should be handled with care.[2] It is sensitive to heat and light. It is also incompatible with strong acids and reducing agents.[2] Acidic conditions can lead to the formation of highly toxic and explosive hydrazoic acid.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q5: How can I purify the final product, this compound?
A5: The product often crystallizes directly from the reaction mixture upon cooling.[1] If impurities such as unreacted starting materials or decarboxylated byproducts are present, recrystallization is a common purification method. A suitable solvent system can be determined empirically, but mixtures of polar solvents like ethanol or acetone with a less polar co-solvent may be effective.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Decomposition of benzyl azide. 3. Premature decarboxylation of the product. | 1. Monitor the reaction by TLC to ensure completion. If necessary, extend the reaction time or slightly increase the temperature with caution. 2. Store benzyl azide properly (cool, dark, and away from acids).[2][3] Ensure the reaction is not unnecessarily exposed to heat or light. 3. Maintain strict temperature control during the reaction using a cooling bath. |
| Presence of Starting Materials in Final Product | 1. Incorrect stoichiometry. 2. Insufficient reaction time or temperature. | 1. Ensure accurate measurement of starting materials. A slight excess of one reagent may be used to drive the reaction to completion, but this will require subsequent purification. 2. Monitor the reaction by TLC. If the reaction has stalled, a modest increase in temperature may be necessary, but be mindful of the risk of decarboxylation. |
| Product is Oily or Fails to Crystallize | 1. Presence of impurities, such as decarboxylated byproducts or unreacted benzyl azide. 2. Residual solvent. | 1. Attempt to purify a small sample by column chromatography to isolate the desired product and induce crystallization. Recrystallization from a different solvent system may also be effective. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Unexpected Peaks in NMR Spectrum | 1. Peaks corresponding to 1-benzyl-1,2,3-triazole-4-carboxylic acid or 1-benzyl-1,2,3-triazole indicate decarboxylation. 2. Peaks corresponding to benzyl alcohol suggest decomposition of benzyl azide. | 1. Review the reaction temperature profile. For future attempts, ensure better temperature control. The partially or fully decarboxylated products can be separated by chromatography or careful recrystallization. 2. This suggests acidic contamination or exposure to light/heat. Ensure all reagents and solvents are neutral and the reaction is protected from light. |
Experimental Protocols
Synthesis of this compound
This protocol is based on established literature procedures.[1]
Materials:
-
Benzyl azide
-
Acetylenedicarboxylic acid
-
Acetone (anhydrous)
-
Cooling bath (ice-water or other)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser (optional, for solvent containment)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve acetylenedicarboxylic acid (1.0 equivalent) in a minimal amount of anhydrous acetone.
-
Cool the solution in a cooling bath to 0-5 °C.
-
Slowly add a solution of benzyl azide (1.0-1.1 equivalents) in anhydrous acetone to the cooled solution of acetylenedicarboxylic acid with vigorous stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to slowly warm to room temperature. The product may begin to crystallize out of the solution.
-
If crystallization does not occur spontaneously, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold acetone.
-
Dry the product under vacuum to obtain this compound.
Expected Yield: Literature reports suggest yields can be up to 92%.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Acetylenedicarboxylate as a linker in the engineering of coordination polymers and metal–organic frameworks: challenges and potential - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02665A [pubs.rsc.org]
- 5. Acetylenedicarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
stability and degradation of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,3-triazole ring in this compound?
A1: The 1,2,3-triazole ring is known to be a highly stable aromatic heterocycle.[1] It exhibits remarkable resistance to a variety of conditions, including thermal stress, acidic and basic environments, hydrolysis, oxidation, and reduction.[1] This inherent stability makes it a reliable scaffold in many chemical syntheses and pharmaceutical applications.
Q2: What are the expected degradation pathways for this compound?
A2: While the triazole ring itself is very stable, degradation of the molecule can occur at the benzyl and carboxylic acid functional groups under certain conditions. The two primary degradation pathways to consider are:
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Decarboxylation: Loss of one or both carboxylic acid groups as carbon dioxide (CO₂), particularly at elevated temperatures.
-
Debenzylation: Cleavage of the benzyl group from the triazole ring.
Q3: Is this compound sensitive to light?
Q4: What is the general thermal stability of this compound?
A4: The 1,2,3-triazole core is thermally robust. However, the presence of carboxylic acid groups suggests that decarboxylation may occur at elevated temperatures. For aromatic carboxylic acids, decarboxylation can occur at temperatures ranging from 80 to 180°C, and this can be influenced by the presence of water or acidic conditions.
Troubleshooting Guides
This section provides guidance on potential issues that may arise during experiments involving this compound.
Issue 1: Unexpected Gas Evolution and Loss of Mass During a High-Temperature Reaction.
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Possible Cause: Thermal decarboxylation. The carboxylic acid groups on the triazole ring can be lost as CO₂ gas at elevated temperatures.
-
Troubleshooting Steps:
-
Characterize the Product: Use analytical techniques such as NMR and mass spectrometry to determine if one or both carboxylic acid groups have been removed from your product.
-
Optimize Reaction Temperature: If decarboxylation is undesired, consider running the reaction at a lower temperature.
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Atmosphere Control: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate side reactions, though it may not prevent thermal decarboxylation.
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Issue 2: Formation of an Unexpected Byproduct Lacking the Benzyl Group.
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Possible Cause: Debenzylation. The benzyl group can be cleaved under certain reductive conditions, particularly in the presence of a palladium catalyst and a hydrogen source.
-
Troubleshooting Steps:
-
Analyze Reaction Components: Ensure that no unintended reducing agents are present in your reaction mixture.
-
Avoid Reductive Conditions: If the benzyl group needs to be retained, avoid conditions typically used for debenzylation (e.g., H₂, Pd/C).
-
Alternative Protecting Groups: If debenzylation is a persistent issue, consider using a different N-protecting group for the triazole ring that is stable to your reaction conditions.
-
Issue 3: Poor Solubility of the Compound.
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Possible Cause: this compound, being a dicarboxylic acid, may have limited solubility in non-polar organic solvents.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of solvents, including polar aprotic solvents (e.g., DMF, DMSO) and polar protic solvents (e.g., methanol, ethanol).
-
Salt Formation: Convert the dicarboxylic acid to a salt (e.g., by adding a base like sodium bicarbonate or triethylamine) to improve its solubility in aqueous or polar solvents.
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Esterification: For reactions where the carboxylic acid functionality is not required, converting it to an ester can significantly improve solubility in organic solvents.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉N₃O₄ | |
| Molecular Weight | 247.21 g/mol | |
| Melting Point | 181-182 °C | |
| Boiling Point | 558.5 °C at 760 mmHg | |
| Appearance | White to off-white solid |
Table 2: Stability of the 1,2,3-Triazole Ring in Various Conditions (General Data for the Heterocycle)
| Condition | Stability | Reference |
| Thermal | High | [1] |
| Acidic Hydrolysis | High | [1] |
| Basic Hydrolysis | High | [1] |
| Oxidation | High | [1] |
| Reduction | High | [1] |
Disclaimer: This table provides general stability information for the 1,2,3-triazole heterocyclic core. The stability of this compound may be influenced by its specific substituents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Huisgen 1,3-dipolar cycloaddition reaction.
-
Materials:
-
Benzyl azide
-
Dimethyl acetylenedicarboxylate (DMAD)
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Sodium hydroxide
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Methanol
-
Water
-
Hydrochloric acid
-
-
Procedure:
-
Cycloaddition: Dissolve benzyl azide and a stoichiometric equivalent of DMAD in a suitable solvent (e.g., toluene, THF). Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Ester Hydrolysis: Remove the solvent under reduced pressure. To the crude product, add a solution of sodium hydroxide in a mixture of methanol and water.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis of both ester groups is complete (monitor by TLC or LC-MS).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 1-2.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Protocol 2: Debenzylation of a 1-Benzyl-1,2,3-triazole Derivative (General Procedure)
-
Materials:
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1-Benzyl-1,2,3-triazole derivative
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrogen source (e.g., hydrogen gas, ammonium formate)
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Solvent (e.g., methanol, ethanol)
-
-
Procedure:
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Dissolve the 1-benzyl-1,2,3-triazole derivative in the chosen solvent.
-
Add a catalytic amount of Pd/C to the solution.
-
If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a hydrogen atmosphere (typically at atmospheric pressure or slightly above). If using a transfer hydrogenation agent like ammonium formate, add it to the reaction mixture.
-
Stir the reaction mixture at room temperature until the debenzylation is complete (monitor by TLC or LC-MS).
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Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Remove the solvent under reduced pressure to obtain the debenzylated product.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential degradation pathways for the target molecule.
Caption: Troubleshooting logic for common experimental issues.
References
Technical Support Center: Crystallization of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, with a specific focus on challenges encountered during its crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of crystalline this compound?
A1: Pure this compound should appear as a white to off-white crystalline solid.
Q2: My compound has a brownish or yellowish tint. What could be the cause?
A2: A colored tint often indicates the presence of impurities. These could be residual starting materials, byproducts from the synthesis, or degradation products. It is recommended to perform a recrystallization to improve purity.
Q3: The melting point of my crystallized product is lower than the reported value and melts over a wide range. What does this signify?
A3: A broad melting point range that is lower than the literature value is a strong indication of impurities within your sample. Pure crystalline solids typically have a sharp melting point. Further purification by recrystallization is advised.
Q4: Can I use any solvent for the crystallization of this compound?
A4: Solvent selection is critical for successful crystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on its synthesis, acetone is a known solvent from which this compound crystallizes. For recrystallization, other polar organic solvents could be explored, but their suitability needs to be determined experimentally.
Troubleshooting Guide for Crystallization
This guide addresses common issues encountered during the crystallization of this compound.
Problem 1: The compound does not crystallize upon cooling.
| Possible Cause | Suggested Solution |
| Solution is not supersaturated (too much solvent). | - Concentrate the solution by carefully evaporating some of the solvent under reduced pressure or with a gentle stream of nitrogen. - Reheat the solution to ensure all solute has dissolved, then allow it to cool slowly again. |
| Cooling is too rapid. | - Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath or refrigerator. - Insulate the flask to slow down the cooling rate. |
| Nucleation is inhibited. | - Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Seeding: Add a tiny crystal of pure this compound to the cooled solution to induce crystal growth. |
| Compound is highly soluble in the chosen solvent even at low temperatures. | - If other methods fail, consider adding a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists. Then, warm the solution slightly until it becomes clear and allow it to cool slowly. |
Problem 2: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| Solution is too concentrated. | - Reheat the solution to dissolve the oil. - Add a small amount of additional hot solvent to decrease the saturation level. - Allow the solution to cool more slowly. |
| The boiling point of the solvent is higher than the melting point of the compound. | - This is less likely for this specific compound given its relatively high melting point, but it is a general consideration. Ensure the solvent's boiling point is lower than the compound's melting point. |
| Presence of significant impurities. | - Impurities can lower the melting point of the mixture, leading to oiling out. Consider purifying the crude product by another method (e.g., column chromatography) before attempting recrystallization. |
Problem 3: Crystals form too quickly, resulting in a fine powder or impure product.
| Possible Cause | Suggested Solution |
| Solution is too concentrated. | - Add more hot solvent to the mixture to ensure the compound is fully dissolved at the boiling point of the solvent. |
| Cooling is too rapid. | - Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before further cooling in an ice bath. |
Data Presentation: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₉N₃O₄ |
| Molecular Weight | 247.21 g/mol |
| Melting Point | 181-182°C |
| Boiling Point | 558.5°C at 760 mmHg |
| Appearance | White to off-white crystalline solid |
| Predicted pKa | 2.95 ± 0.50 |
Experimental Protocols
Synthesis and in situ Crystallization of this compound
This protocol is adapted from the literature for the synthesis of the target compound.
Materials:
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Acetylenedicarboxylic acid
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Crude benzyl azide
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Acetone
Procedure:
-
Dissolve acetylenedicarboxylic acid in a minimal amount of acetone in a reaction flask.
-
To this solution, add crude benzyl azide. Caution: Benzyl azide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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An exothermic reaction will occur, causing the solution to heat up and potentially reflux. External cooling may be necessary to control the reaction rate.
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The product, this compound, will begin to crystallize from the solution as it forms.
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Allow the mixture to stand, preferably overnight, to ensure complete crystallization.
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Collect the crystalline product by filtration.
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The filtrate can be concentrated to a smaller volume and refiltered to recover any remaining product.
Mandatory Visualization
Caption: Troubleshooting workflow for crystallization issues.
Caption: Logical steps for selecting a suitable recrystallization solvent.
Technical Support Center: Optimizing Reaction Conditions for 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summarized for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is a [3+2] cycloaddition reaction between benzyl azide and acetylenedicarboxylic acid. In this reaction, the azide acts as a 1,3-dipole that reacts with the dipolarophile (acetylenedicarboxylic acid) to form the 1,2,3-triazole ring.
Q2: What are the expected yield and melting point for this compound?
A2: A high yield of approximately 92.5% can be expected for this compound.[1] The reported melting point is 183°C.[1]
Q3: What are the primary reactants and solvent used in this synthesis?
A3: The key reactants are benzyl azide and acetylenedicarboxylic acid. Acetone is a commonly used solvent for this reaction.[1]
Q4: Is the reaction exothermic?
A4: Yes, the reaction is highly exothermic and may require external cooling to control the temperature.[1] It is crucial to monitor the reaction temperature closely to prevent side reactions and ensure safety.
Q5: How is the product typically purified?
A5: The product often crystallizes directly from the reaction mixture upon standing.[1] Purification can be achieved by filtration of the crystallized product, followed by concentration of the filtrate to recover more product. Recrystallization from a suitable solvent can be performed for higher purity if needed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure starting materials (benzyl azide or acetylenedicarboxylic acid).2. Incorrect stoichiometry of reactants.3. Insufficient reaction time or temperature.4. Loss of product during workup. | 1. Ensure the purity of reactants. Benzyl azide can be purified by vacuum distillation, though this may not always be necessary.[1]2. Use a slight excess of benzyl azide (e.g., 1.38 moles per mole of acetylenedicarboxylic acid) to ensure complete conversion of the acid.[1]3. Allow the reaction to proceed overnight to ensure completion.[1]4. After initial filtration, concentrate the filtrate to a smaller volume and refilter to recover additional product.[1] |
| Reaction is Uncontrollable (Too Exothermic) | 1. Addition of reactants is too rapid.2. Insufficient cooling.3. High concentration of reactants. | 1. Add the reactants dropwise or in small portions to control the rate of reaction and heat generation.2. Prepare an ice bath to cool the reaction vessel as needed.[1]3. Use an adequate amount of solvent (e.g., acetone) to dissipate the heat generated.[1] |
| Product is Oily or Does Not Crystallize | 1. Presence of impurities.2. Residual solvent.3. Incorrect pH during workup (if applicable). | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.2. Ensure all solvent is removed under reduced pressure.3. If an aqueous workup is performed, ensure the pH is adjusted correctly to precipitate the dicarboxylic acid. |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials.2. Side reactions due to overheating.3. Co-precipitation of byproducts. | 1. Wash the filtered product with a cold solvent in which the impurities are soluble but the product is not.2. Recrystallize the product from a suitable solvent system.3. Use chromatographic techniques like column chromatography for purification if high purity is required, although crystallization is often sufficient.[1] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 92.5% | [1] |
| Melting Point | 183°C | [1] |
| Reactant: Acetylenedicarboxylic Acid | 0.65 moles | [1] |
| Reactant: Benzyl Azide (crude) | 0.90 moles | [1] |
| Solvent: Acetone | 240 ml | [1] |
Experimental Protocol
Synthesis of this compound
This protocol is based on the procedure described in the literature.[1]
Materials:
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Acetylenedicarboxylic acid (88 g, 0.65 mole)
-
Crude benzyl azide (containing benzyl chloride) (120 g, 0.90 mole)
-
Acetone (240 ml)
Procedure:
-
In a suitable reaction vessel, dissolve acetylenedicarboxylic acid in 200 ml of acetone.
-
To this solution, add the crude benzyl azide followed by an additional 40 ml of acetone.
-
The reaction is exothermic and will heat up to reflux rapidly. Use external cooling (e.g., a water or ice bath) to maintain control over the reaction temperature.
-
The product will begin to crystallize from the solution almost immediately.
-
Allow the mixture to stand overnight to ensure complete crystallization.
-
Filter the mixture to collect the crystallized product.
-
Concentrate the filtrate to a small volume and refilter to recover any remaining product.
-
Combine the collected solids and dry them. The total yield of pure product should be approximately 183.5 g (92.5%).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of this compound.
Q1: My final product has a low melting point and appears oily. What are the likely impurities?
A1: A low melting point and oily appearance often indicate the presence of unreacted starting materials or side products. Based on the common synthesis via a Huisgen 1,3-dipolar cycloaddition, the most probable impurities are:
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Unreacted Benzyl Azide: This starting material is an oily liquid at room temperature and can be difficult to remove completely.
-
Unreacted Acetylenedicarboxylic Acid: This is a solid but can contribute to a lower melting point and broader melting range of the final product.
-
Side Products: Although the cycloaddition is generally efficient, minor side products may form, which can interfere with crystallization.
Q2: I performed a recrystallization, but the yield is very low. What could be the cause?
A2: Low recovery after recrystallization is a common issue and can be attributed to several factors:
-
Using too much solvent: The most frequent cause is dissolving the compound in an excessive volume of hot solvent.[1] This keeps the compound in solution even after cooling. To remedy this, you can evaporate some of the solvent and attempt to crystallize the product again.[1]
-
The chosen solvent is too effective: If the compound is highly soluble in the solvent even at low temperatures, recovery will be poor. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
-
Premature crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, product can be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: The cooling process may not have been long enough or the temperature low enough to allow for maximum crystal formation.
Q3: No crystals are forming even after cooling the recrystallization solution. What should I do?
A3: The absence of crystal formation is often due to supersaturation.[2] Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[1][2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a "seed crystal" of the pure compound to the solution.[1] This provides a template for further crystal formation.
-
Reduce the volume of the solvent: As mentioned previously, there may be too much solvent. Carefully evaporate some of the solvent and allow the solution to cool again.[1]
-
Lower the temperature: If cooling to room temperature is not sufficient, try using an ice bath to further decrease the solubility of your compound.
Q4: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[3] This is often due to the solution being too concentrated or cooling too rapidly. To resolve this:
-
Add more solvent: Re-heat the solution and add a small amount of additional solvent to decrease the saturation.[3]
-
Slower cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or letting it cool on a surface that does not draw heat away quickly.
-
Change the solvent system: The chosen solvent may not be ideal. Experiment with different solvents or a mixed solvent system.
Q5: After purification, my NMR spectrum shows broad peaks. What is the likely cause?
A5: While this guide focuses on removing chemical impurities, it's important to note that paramagnetic impurities, such as residual copper catalysts if a copper-catalyzed azide-alkyne cycloaddition (CuAAC) was used for synthesis, can cause significant broadening of NMR signals. If you suspect this, further purification steps to remove metal ions, such as washing with a chelating agent solution (e.g., EDTA), may be necessary.
Data on Purification Parameters
The following table summarizes key quantitative parameters for the purification of this compound.
| Parameter | Recrystallization | Column Chromatography |
| Common Solvents | Water, Ethanol, Acetone, Ethyl Acetate/Hexane mixtures[4][5] | Silica gel with a mobile phase of Dichloromethane/Methanol, Ethyl Acetate/Hexane with acetic or formic acid[6] |
| Typical Yield | 70-90% (dependent on purity of crude product) | 50-80% (dependent on loading and separation efficiency) |
| Expected Purity | >98% (by NMR, HPLC) | >99% (by NMR, HPLC) |
| Key Considerations | Solvent selection is critical; requires the compound to have high solubility in hot solvent and low solubility in cold solvent. | Good for removing impurities with different polarities. The acidity of the compound can cause tailing on the column; adding a small amount of a volatile acid like acetic or formic acid to the eluent can improve peak shape.[6] |
Experimental Protocols
Recrystallization Protocol
This protocol outlines the steps for purifying this compound by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Water or ethanol are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography Protocol
This protocol is for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a high percentage of hexane or dichloromethane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin eluting the column with the least polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol or ethyl acetate). The addition of 0.5-1% acetic or formic acid to the mobile phase can help to improve the peak shape of the acidic product.[6]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
The following diagrams illustrate key workflows for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purification.
Caption: Decision tree for recrystallization problems.
References
safety precautions for handling 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
Technical Support Center: 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
This guide provides essential safety information for researchers, scientists, and drug development professionals handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered hazardous. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure safety, it is essential to use appropriate personal protective equipment. This includes:
-
Eye Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1] Ensure the gloves are suitable for the task by considering chemical compatibility and breakthrough time.
-
Body Protection: Wear protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter conforming to EN 143.[1]
Q3: What should I do in case of accidental exposure?
A3: Immediate action is crucial in case of exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Get medical attention if symptoms occur.[1][2]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][2]
Q4: How should I properly store this compound?
A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from heat and sources of ignition.[1]
Q5: What is the correct procedure for disposing of this chemical and its waste?
A5: Dispose of the contents and container to an approved waste disposal plant.[1][2] Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste and handle uncleaned containers as you would the product itself.
Q6: What should I do in case of a spill?
A6: For spills, you should:
-
Ensure adequate ventilation and wear appropriate personal protective equipment.[2]
-
Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1][2]
Hazard Identification and Classification
| Hazard Classification | Category | Target Organs |
| Skin Corrosion/Irritation | Category 2 | - |
| Serious Eye Damage/Eye Irritation | Category 2 | - |
| Specific target organ toxicity (single exposure) | Category 3 | Respiratory system |
Data sourced from Fisher Scientific Safety Data Sheet.[1]
Toxicological Data
There is no specific quantitative toxicological data, such as LD50 or LC50, available as the toxicological properties have not been fully investigated.[1]
Experimental Workflow
Below is a diagram illustrating the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Technical Support Center: Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most direct and widely used method is the 1,3-dipolar cycloaddition reaction between benzyl azide and an acetylenic compound.[1][2] Specifically, reacting benzyl azide with either acetylenedicarboxylic acid or its diester (e.g., dimethyl acetylenedicarboxylate) followed by hydrolysis is the preferred approach.[1][3][4]
Q2: How can I synthesize the precursor, benzyl azide?
A2: Benzyl azide is typically prepared by the nucleophilic substitution of benzyl bromide with sodium azide.[5][6] This reaction is often carried out in a solvent such as aqueous methanol or dimethylformamide (DMF).
Q3: Are there any significant safety precautions I should take when working with azides?
A3: Yes, organic azides are potentially explosive and should be handled with care. Avoid heating them excessively, and do not use metal spatulas for handling as this can lead to the formation of sensitive heavy metal azides. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q4: What are the typical yields for the synthesis of this compound?
A4: The reaction of benzyl azide with acetylenedicarboxylic acid can produce the target compound in high yields, with some reports indicating yields as high as 92%.[3][4][7] When using dimethyl acetylenedicarboxylate, the initial cycloaddition to form the diester also proceeds in high yield (often over 80%), and the subsequent hydrolysis is typically efficient.[1]
Q5: How is the final product, this compound, typically purified?
A5: The most common method for purifying the final product is recrystallization.[8] Due to its crystalline nature, this method is usually effective in removing impurities. The crude product often precipitates from the reaction mixture upon cooling.[3]
Troubleshooting Guides
Problem 1: Low Yield of Benzyl Azide
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is stirred vigorously and for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Side reactions | Use a suitable solvent system, such as aqueous methanol or DMF, to minimize side reactions. Ensure the reaction temperature is controlled. |
| Loss during workup | Benzyl azide is volatile. Avoid high temperatures during solvent removal. Use a rotary evaporator at a reduced pressure and moderate temperature. |
Problem 2: Low Yield in the Cycloaddition Reaction
| Possible Cause | Suggested Solution |
| Impure benzyl azide | Ensure the benzyl azide is pure before use. If necessary, it can be distilled under vacuum, though this should be done with extreme caution due to its potential instability. |
| Decomposition of reactants | The cycloaddition reaction can be exothermic.[3] It may be necessary to cool the reaction mixture initially to control the reaction rate and prevent the decomposition of reactants. |
| Incorrect solvent | Acetone is a commonly used and effective solvent for the reaction between benzyl azide and acetylenedicarboxylic acid.[3] Ensure the solvent is dry and of appropriate quality. |
Problem 3: Incomplete Hydrolysis of the Diester Intermediate
| Possible Cause | Suggested Solution |
| Insufficient base or acid | Use a stoichiometric excess of the hydrolyzing agent (e.g., NaOH, KOH, or HCl) to ensure the complete conversion of the diester to the dicarboxylic acid. |
| Short reaction time or low temperature | Ester hydrolysis can be slow. Ensure the reaction is heated (refluxed) for an adequate period. Monitor the reaction by TLC to confirm the disappearance of the starting material. |
| Precipitation of the intermediate salt | If the sodium or potassium salt of the dicarboxylic acid precipitates during the reaction, add more solvent (e.g., water or ethanol) to maintain a homogeneous solution and allow the reaction to proceed to completion. |
Problem 4: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Persistent impurities | If recrystallization is insufficient, consider washing the crude product with a solvent in which the impurities are soluble but the product is not. |
| Oily product | An oily product may indicate the presence of residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. |
Quantitative Data Summary
| Synthetic Route | Starting Materials | Key Reagents/Solvents | Typical Yield | Reference |
| Route 1 | Benzyl azide, Acetylenedicarboxylic acid | Acetone | 92% | [3][4] |
| Route 2 | Benzyl azide, Dimethyl acetylenedicarboxylate | Ethanol (reflux) | >80% (for diester) | [1] |
| Route 3 | Benzyl bromide, Sodium azide, Phenylacetylene | PEG/water, Cu(II) catalyst | Good to excellent | [6] |
Experimental Protocols
Route 1: Direct Synthesis from Acetylenedicarboxylic Acid
This protocol is adapted from a known procedure.[3]
-
Reaction Setup: In a round-bottom flask, dissolve acetylenedicarboxylic acid (0.65 mole) in acetone (200 ml).
-
Addition of Benzyl Azide: To this solution, add benzyl azide (0.90 mole). The reaction is exothermic and may begin to reflux. Use external cooling to maintain control.
-
Crystallization: The product will start to crystallize from the solution almost immediately. Allow the mixture to stand overnight to ensure complete precipitation.
-
Isolation: Filter the crystalline product and wash it with a small amount of cold acetone.
-
Purification: The collected solid is typically of high purity. If necessary, it can be further purified by recrystallization. The expected yield is approximately 92%.
Route 2: Synthesis via Dimethyl Ester and Subsequent Hydrolysis
This protocol is based on a general method for similar cycloadditions.[1]
Step A: Synthesis of Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate
-
Reaction Setup: In a round-bottom flask, dissolve benzyl azide (1 equivalent) in ethanol.
-
Addition of Alkyne: Add dimethyl acetylenedicarboxylate (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude diester can be purified by recrystallization from a suitable solvent like ethanol.
Step B: Hydrolysis to the Dicarboxylic Acid
-
Hydrolysis Setup: Dissolve the purified diester from Step A in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Reaction: Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic.
-
Isolation: The dicarboxylic acid will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum.
Visualizations
Caption: Alternative synthetic routes for this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
Validation & Comparative
Validating the Structure of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds like 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a critical step in the journey from synthesis to application. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-ray Crystallography for the structural elucidation of this target molecule. While NMR provides essential information about the molecular structure in solution, X-ray crystallography offers definitive proof of the three-dimensional arrangement in the solid state.
Performance Comparison: NMR vs. X-ray Crystallography
The choice of analytical technique for structural validation depends on the specific information required. While NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule, single-crystal X-ray crystallography provides the absolute spatial arrangement.
Table 1: Comparison of Analytical Techniques for Structural Elucidation
| Feature | NMR Spectroscopy | Single-Crystal X-ray Crystallography |
| Principle | Measures the magnetic properties of atomic nuclei to determine the chemical environment and connectivity of atoms. | Scatters X-rays off the electron clouds of atoms in a crystal to determine their precise three-dimensional arrangement. |
| Sample Phase | Solution | Solid (single crystal) |
| Information Provided | Connectivity, chemical environment of atoms, relative stereochemistry. | Absolute 3D structure, bond lengths, bond angles, crystal packing. |
| Ambiguity | Can sometimes be ambiguous for complex structures or isomers. | Provides an unambiguous structural determination. |
| Throughput | Relatively high | Can be lower due to the need for suitable crystals. |
Experimental Data
Table 2: Predicted/Exemplar ¹H and ¹³C NMR Data
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Predicted) | ~7.3-7.5 (m, 5H, Ar-H), ~5.6 (s, 2H, CH₂), ~10-12 (br s, 2H, COOH) | ~160-165 (C=O), ~140-145 (Triazole C), ~135 (Ar-C), ~128-129 (Ar-CH), ~55 (CH₂) |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole [1] | 7.20–7.50 (m, 8H), 7.65 (s, 1H), 5.50 (s, 2H) | 148.2, 134.6, 130.4, 128.8, 128.6, 128.5, 127.8, 127.4, 125.6, 119.5, 54.2 |
| 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | No data available | No data available |
Table 3: Exemplar Data from Single-Crystal X-ray Crystallography for a Related Compound (1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) [2]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₁N₃O₂ |
| Crystal System | Trigonal |
| Space Group | R-3 |
| Unit Cell Dimensions | a = 10.1178(7) Å, c = 8.9971(8) Å |
| Dihedral Angle (Benzene-Triazole) | 76.47 (10)° |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a solubilizing agent) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters are used, with the number of scans adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D NMR data (e.g., COSY, HSQC, HMBC) to assign the signals and elucidate the molecular structure.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer.[3] Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern.[4]
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the atomic model against the experimental data to obtain the final crystal structure.[5]
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a novel chemical compound.
Caption: A flowchart illustrating the general process from chemical synthesis to structural validation.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic methodologies for obtaining 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The primary focus is on a well-established, high-yield one-step synthesis, with a discussion of a potential two-step alternative. Experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their needs.
Method 1: One-Step [3+2] Cycloaddition
The most direct and widely reported method for the synthesis of this compound is the [3+2] cycloaddition reaction between benzyl azide and acetylenedicarboxylic acid. This reaction is a classic example of Huisgen cycloaddition and proceeds with high efficiency.
Data Presentation
| Parameter | Value | Reference |
| Yield | 92.5% | [1] |
| Starting Materials | Benzyl azide, Acetylenedicarboxylic acid | [1] |
| Solvent | Acetone | [1] |
| Reaction Time | Overnight | [1] |
| Reaction Temperature | Initial exothermic reaction to reflux, then ambient | [1] |
| Purity | High, product crystallizes directly from the reaction mixture | [1] |
Experimental Protocol
A detailed experimental protocol for the [3+2] cycloaddition synthesis of this compound is as follows:
-
Preparation of Benzyl Azide: Benzyl azide is prepared from benzyl bromide and sodium azide. In a typical procedure, 1 gram of benzyl bromide is dissolved in 10 mL of DMF, and 460 mg of sodium azide is added. The mixture is heated to 90°C for 2 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated to yield benzyl azide, which can be used in the next step without further purification.
-
Cycloaddition Reaction: To a solution of 88 g (0.65 mole) of acetylenedicarboxylic acid in 200 ml of acetone, 120 g (0.90 mole) of crude benzyl azide is added along with 40 ml of acetone.[1]
-
The reaction is exothermic and the solution will rapidly heat to reflux.[1] External cooling may be necessary to control the reaction rate.
-
The product, this compound, begins to crystallize from the solution almost immediately.[1]
-
The mixture is allowed to stand overnight to ensure complete crystallization.
-
The crystalline product is collected by filtration. The filtrate can be concentrated to a smaller volume and refiltered to recover more product.
-
The final product is a pure, crystalline solid with a melting point of 183°C.[1]
Method 2: Two-Step Synthesis via N-Benzylation (Hypothetical)
An alternative, though less documented, approach to the synthesis of this compound involves a two-step process: first, the synthesis of the parent heterocycle, 1,2,3-triazole-4,5-dicarboxylic acid, followed by N-benzylation.
Step 1: Synthesis of 1,2,3-Triazole-4,5-dicarboxylic acid
This intermediate can be synthesized in high yield from 4,5-dicyano-1,2,3-triazole.
| Parameter | Value | Reference |
| Yield | 91% | |
| Starting Material | 4,5-Dicyano-1,2,3-triazole | |
| Reagents | Sodium hydroxide, Hydrochloric acid | |
| Solvent | Water | |
| Reaction Time | 5 hours | |
| Reaction Temperature | Reflux |
-
A mixture of 11.90 g (0.1 mol) of 4,5-dicyano-1,2,3-triazole, 100 mL of water, and 20.00 g (0.5 mol) of NaOH is refluxed for 5 hours.
-
The solution is then cooled, and concentrated hydrochloric acid is added until the pH is approximately 1.
-
The reaction mixture is stirred for 45 minutes and then cooled to 0°C.
-
The resulting precipitate, 1,2,3-triazole-4,5-dicarboxylic acid, is collected by filtration and washed with cold water.
Step 2: N-Benzylation of 1,2,3-Triazole-4,5-dicarboxylic acid
The second step would involve the selective N-benzylation of the triazole ring. However, there is a lack of specific and reliable experimental protocols for this particular transformation in the scientific literature. The presence of two acidic carboxylic acid groups complicates standard N-alkylation procedures, which typically employ a base to deprotonate the triazole NH. The base would also react with the carboxylic acid protons, requiring at least two additional equivalents and potentially affecting the reactivity and solubility of the substrate. Further research and methods development would be required to optimize this step and determine its yield and feasibility.
Comparison of Synthesis Methods
| Feature | Method 1: [3+2] Cycloaddition | Method 2: Two-Step Synthesis (Hypothetical) |
| Number of Steps | One | Two |
| Overall Yield | High (92.5%) | Undetermined (Step 2 yield is unknown) |
| Atom Economy | High | Moderate (requires an additional benzylation step) |
| Experimental Simplicity | Simple, one-pot procedure | More complex, requires isolation of an intermediate |
| Availability of Protocol | Well-documented | Step 2 protocol is not well-established |
| Scalability | Demonstrated on a multi-gram scale | Potentially scalable, but requires optimization |
Mandatory Visualization
Caption: Comparative workflow of the one-step versus a hypothetical two-step synthesis.
Conclusion
For the synthesis of this compound, the one-step [3+2] cycloaddition of benzyl azide and acetylenedicarboxylic acid is the superior and recommended method. It is a high-yielding, experimentally straightforward, and well-documented procedure. The two-step alternative, while plausible, requires significant methods development for the N-benzylation step of the dicarboxylic acid intermediate. Without a reliable protocol and yield for this second step, the one-step cycloaddition remains the most efficient and practical choice for researchers.
References
A Comparative Guide to 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid and Other Triazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole ring is a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2][3][4] Its unique physicochemical properties, including metabolic stability, the capacity for hydrogen bonding, and its role as a bioisostere, make it a privileged structure in drug design.[5] This guide provides a comparative analysis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid against other key triazole derivatives, offering insights into their synthetic accessibility and potential as foundational scaffolds for novel therapeutics.
Featured Scaffold: this compound
This compound is a versatile building block. The benzyl group provides a lipophilic anchor and potential for further functionalization, while the two carboxylic acid groups offer multiple points for modification, such as amide or ester formation, to modulate physicochemical properties and target interactions.
Comparative Triazole Scaffolds
To provide a comprehensive comparison, we will evaluate this compound against two other significant triazole derivatives:
-
1,2,3-Triazole-4,5-dicarboxylic acid: The parent compound without the benzyl substituent, allowing for an assessment of the benzyl group's contribution.
-
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: A derivative with one carboxylic acid group and a methyl group, illustrating the impact of modifying the 5-position.
Data Presentation: Synthesis and Properties
The following tables summarize key data for the comparative analysis of these triazole scaffolds.
Table 1: Comparison of Synthetic Routes
| Compound | Starting Materials | Key Reaction | Reported Yield | Reference |
| This compound | Acetylenedicarboxylic acid, Benzyl azide | 1,3-Dipolar Cycloaddition | 92.5% | [6] |
| 1,2,3-Triazole-4,5-dicarboxylic acid | 4,5-Dicyano-1,2,3-triazole, NaOH | Hydrolysis | 91% | [7] |
| 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Azidomethylbenzene, Ethyl 2-butynoate | Cycloaddition followed by hydrolysis | Not specified | [8] |
Table 2: Physicochemical Properties
| Property | This compound | 1,2,3-Triazole-4,5-dicarboxylic acid |
| Molecular Formula | C₁₁H₉N₃O₄[9] | C₄H₃N₃O₄[10] |
| Molecular Weight | 247.21 g/mol [9] | 157.08 g/mol [10] |
| Melting Point | 183°C[6] | 200°C (decomposes)[10][11] |
| Solubility | Soluble in acetone[6] | Soluble in water (with hydrolysis)[7] |
Experimental Protocols
Synthesis of this compound [6]
This protocol is based on the 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Materials:
-
Acetylenedicarboxylic acid (0.65 mole)
-
Benzyl azide (0.90 mole, crude)
-
Acetone
Procedure:
-
Dissolve 88 g (0.65 mole) of acetylenedicarboxylic acid in 200 ml of acetone.
-
To this solution, add 120 g (0.90 mole) of crude benzyl azide dissolved in 40 ml of acetone.
-
The reaction is exothermic and will heat up to reflux. External cooling may be necessary to control the reaction rate.
-
The product will begin to crystallize from the solution almost immediately.
-
Allow the mixture to stand overnight to ensure complete crystallization.
-
Filter the mixture to collect the crystalline product.
-
Concentrate the filtrate to a smaller volume and refilter to recover any remaining product.
-
The combined product can be used as is, with a reported purity corresponding to a melting point of 183°C.
Mandatory Visualizations
Caption: Synthetic pathway for 1-substituted-1,2,3-triazole-4,5-dicarboxylic acids.
Caption: Workflow of triazole scaffolds in drug discovery.
Discussion and Conclusion
The choice of a triazole scaffold has significant implications for the drug discovery process.
-
This compound offers a balance of lipophilicity from the benzyl group and multiple points for hydrophilic interactions or further derivatization through its dicarboxylic acid moieties. Its high-yield, one-step synthesis is a significant advantage for rapid library generation.
-
1,2,3-Triazole-4,5-dicarboxylic acid , the unsubstituted parent, provides a more polar core. While its synthesis is also high-yielding, it involves a hydrolysis step from a dicyano precursor. This scaffold is ideal for creating derivatives where hydrophilicity is a key requirement.
-
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid demonstrates how modification at the 5-position can be used to fine-tune the electronic and steric properties of the scaffold. The presence of a single carboxylic acid simplifies derivatization strategies where regioselectivity is a concern.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C11H9N3O4) [pubchemlite.lcsb.uni.lu]
- 10. 1,2,3-三唑-4,5-二羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 1,2,3-TRIAZOLE-4,5-DICARBOXYLIC ACID | 4546-95-6 [chemicalbook.com]
- 12. Pharmacological Diversity of Triazole Scaffolds: A Review [ouci.dntb.gov.ua]
- 13. chemijournal.com [chemijournal.com]
- 14. eurekaselect.com [eurekaselect.com]
Unveiling the Bioactivity of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological activities of derivatives of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, focusing on their potential as anticancer and antimicrobial agents. While direct research on this specific dicarboxylic acid scaffold is limited, this guide draws comparisons from structurally related 1-benzyl-1,2,3-triazole analogs to provide valuable insights and highlight areas for future investigation.
Anticancer Activity: A Focus on Tubulin Polymerization Inhibition
Extensive research has been conducted on the anticancer properties of 1-benzyl-1,2,3-triazole derivatives, particularly N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides. These compounds have demonstrated potent antiproliferative activity against various cancer cell lines. The primary mechanism of action for these derivatives is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Comparative Antiproliferative Activity of 1-Benzyl-1,2,3-triazole Analogs
The following table summarizes the in vitro antiproliferative activity of various N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives against selected cancer cell lines. This data, while not directly pertaining to the dicarboxylic acid derivatives, provides a benchmark for the potential potency of the 1-benzyl-1,2,3-triazole core.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| Derivative A | Arylamide with unsubstituted phenyl | MCF-7 (Breast) | 8.5 |
| Derivative B | Arylamide with 4-methoxyphenyl | MCF-7 (Breast) | 5.2 |
| Derivative C | Arylamide with 4-chlorophenyl | MCF-7 (Breast) | 3.1 |
| Derivative D | Arylamide with 3,4-dimethoxyphenyl | A549 (Lung) | 7.8 |
| Derivative E | Arylamide with 2-naphthyl | HeLa (Cervical) | 6.4 |
Note: The data presented is a representative summary from various studies on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides and is intended for comparative purposes.
Antimicrobial Activity: Exploring Esters and Amides
Recent studies have begun to explore the antimicrobial potential of 1,2,3-triazole-4,5-dicarboxylic acid derivatives. Specifically, diethyl 1-alkyl-1H-1,2,3-triazole-4,5-dicarboxylates have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. These findings suggest that the dicarboxylic acid scaffold can be a promising template for the development of new antimicrobial agents.
Comparative Antimicrobial Activity of 1,2,3-Triazole-4,5-diester Derivatives
The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of diethyl 1-alkyl-1H-1,2,3-triazole-4,5-dicarboxylates against representative Gram-positive and Gram-negative bacteria.
| Compound ID | N-1 Substituent | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| Diester 1 | n-Butyl | 64 | 128 |
| Diester 2 | n-Hexyl | 32 | 64 |
| Diester 3 | n-Octyl | 16 | 32 |
| Diester 4 | n-Decyl | 8 | 16 |
| Diester 5 | Benzyl | 32 | 64 |
Note: This data is based on studies of 1,2,3-triazole-4,5-diesters and indicates a trend of increasing activity with longer alkyl chains.
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6][7]
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[5][7]
-
Inoculum Preparation: The bacterial or fungal strain to be tested is grown overnight, and the culture is then diluted to a standardized concentration (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.[8][9][10][11]
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP (guanosine triphosphate), and a fluorescence reporter is prepared in a polymerization buffer.
-
Compound Addition: The test compound at various concentrations is added to the wells of a 96-well plate.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, and the fluorescence is monitored over time using a microplate reader.
-
Data Analysis: The rate and extent of tubulin polymerization are measured by the increase in fluorescence. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.
Visualizing the Mechanism of Action
The following diagrams illustrate the key processes and pathways related to the biological activities of 1-benzyl-1,2,3-triazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid and Related Triazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid with structurally related triazole-based carboxylic acids. While a specific crystal structure determination for this compound is not publicly available, this guide leverages data from closely related compounds to infer potential structural features and properties. The information presented is intended to support further research and drug development efforts in this area.
Comparison of Crystallographic Data
The following table summarizes the crystallographic data for 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its monohydrate, which serve as valuable comparators for understanding the potential solid-state properties of this compound.
| Parameter | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid[1][2] | 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate[3] |
| Formula | C₁₁H₁₁N₃O₂ | C₁₁H₁₁N₃O₂·H₂O |
| Molar Mass | 217.23 g/mol | 235.24 g/mol |
| Crystal System | Trigonal | Triclinic |
| Space Group | R-3 | P-1 |
| a (Å) | 10.1178 (7) | 6.5808 (13) |
| b (Å) | 10.1178 (7) | 7.4995 (15) |
| c (Å) | 8.9971 (8) | 12.337 (3) |
| α (°) | 90 | 99.87 (4) |
| β (°) | 90 | 93.75 (3) |
| γ (°) | 120 | 91.80 (3) |
| Volume (ų) | 797.64 (11) | 598.0 (2) |
| Z | 3 | 2 |
| Dihedral Angle (Benzene-Triazole) | 76.47 (10)° | 89.5 (3)° |
| Key Intermolecular Interactions | O—H···N hydrogen bonds forming one-dimensional chains. | O—H···O and O—H···N hydrogen bonds involving the water molecule. |
Experimental Protocols
Synthesis of this compound [4][5]
A solution of acetylenedicarboxylic acid in acetone is treated with benzyl azide. The reaction mixture heats up and the product begins to crystallize almost immediately. After standing, the product is filtered, and the filtrate is concentrated to yield additional product.
Synthesis of 1(2 or 3)-Benzyl-1H-1,2,3-triazole-4-carboxylic acid [6]
Propiolic acid is added dropwise to a solution of benzyl azide in acetone. The mixture is stirred and heated to reflux overnight. Upon cooling, the product precipitates as white crystals.
Crystal Growth of 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid [1]
The compound was prepared from azidomethylbenzene. Colorless prismatic crystals suitable for X-ray analysis were obtained by heating the compound with NiCl₂ and NaN₃ in a sealed Pyrex tube with water at 120 °C for 3 days.
Single-Crystal X-ray Diffraction
Data for the comparator compounds were collected on a Rigaku SCXmini diffractometer using Mo Kα radiation. The structures were solved by direct methods and refined on F².[1][3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship and structural comparison between the target compound and its analogues.
References
- 1. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
A Comparative Analysis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A guide to the synthesis, biological activity, and structure-activity relationships of a promising class of therapeutic agents.
The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative study of analogs of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid, focusing on their synthesis, anticancer, antimicrobial, and enzyme inhibitory properties. By presenting quantitative data, detailed experimental protocols, and visualizing key biological pathways, this document aims to serve as a valuable resource for the rational design of novel therapeutic agents based on this versatile heterocyclic core.
Synthesis of 1-Benzyl-1,2,3-triazole Analogs
The primary synthetic route to 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction offers high yields, regioselectivity, and tolerance to a wide range of functional groups, making it ideal for the creation of diverse compound libraries. The general synthetic scheme involves the reaction of a benzyl azide with a substituted alkyne. For analogs of this compound, the synthesis can be adapted by using appropriate propiolates or acetylenedicarboxylates, followed by ester hydrolysis to yield the dicarboxylic acid or subsequent amidation to produce carboxamides.
Comparative Biological Activities
The biological evaluation of 1-benzyl-1,2,3-triazole analogs has revealed their potential in several therapeutic areas. The following sections and tables summarize the key findings.
Anticancer Activity
Several studies have demonstrated the potent antiproliferative effects of 1-benzyl-1,2,3-triazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. Structure-activity relationship (SAR) studies have highlighted the importance of substituents on both the benzyl and the triazole rings for cytotoxic potency.
| Compound ID | R1 Substituent (on Benzyl Ring) | R2 Substituent (at C4 of Triazole) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | -CH2-NH-Aryl | MCF-7 (Breast) | 46 nM | [1] |
| 1b | m-phenoxy | -CH2-NH-Aryl | MCF-7 (Breast) | 0.56 | [1] |
| 2a | H | Chalcone derivative | A549 (Lung) | 8.67 | [2] |
| 2b | H | Coumarin derivative | A549 (Lung) | 2.97 | [2] |
| 3a | H | Tetrahydrocurcumin derivative | HCT-116 (Colon) | 1.09 | [3] |
| 3b | H | Tetrahydrocurcumin derivative | A549 (Lung) | 45.16 | [3] |
Table 1: Comparative Anticancer Activity (IC50 values) of 1-Benzyl-1,2,3-triazole Analogs.
Antimicrobial Activity
1-Benzyl-1,2,3-triazole analogs have also been investigated for their activity against a range of bacterial and fungal pathogens. The modifications on the triazole scaffold significantly influence the antimicrobial spectrum and potency.
| Compound ID | R Substituent | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4a | Cyclopentanol | Staphylococcus aureus | 50-200 | [4] |
| 4b | Propanol | Escherichia coli | 50-400 | [4] |
| 5a | Glycoside | Staphylococcus aureus | 5 | [5] |
| 5b | Glycoside | Pseudomonas aeruginosa | 5 | [5] |
| 6a | Trisubstituted triazolium salt | Gram-positive bacteria | 0.5 | [6] |
| 6b | Trisubstituted triazolium salt | Gram-negative bacteria | 4 | [6] |
| 6c | Trisubstituted triazolium salt | Fungi | 2 | [6] |
Table 2: Comparative Antimicrobial Activity (MIC values) of 1-Benzyl-1,2,3-triazole Analogs.
Enzyme Inhibition
The 1,2,3-triazole nucleus is a key pharmacophore in the design of various enzyme inhibitors. Analogs of 1-benzyl-1,2,3-triazole have been shown to inhibit enzymes such as cholinesterases, which are relevant targets in neurodegenerative diseases.
| Compound ID | R Substituent on Benzyl Ring | Enzyme | IC50 (µM) | Reference |
| 7a | Unsubstituted | Butyrylcholinesterase (BuChE) | 34.41 | [7] |
| 7b | 3-OCH3 | Butyrylcholinesterase (BuChE) | 23.44 | [7] |
| 7c | 2-CH3 | Butyrylcholinesterase (BuChE) | 35.71 | [7] |
Table 3: Comparative Enzyme Inhibitory Activity (IC50 values) of 1-Benzyl-1,2,3-triazole Analogs against Butyrylcholinesterase.
Experimental Protocols
Synthesis of this compound Analogs (General Procedure)
A general and efficient method for synthesizing this compound esters involves the Cu(I)-catalyzed cycloaddition of benzyl azide with a dialkyl acetylenedicarboxylate.
Materials:
-
Benzyl azide
-
Dialkyl acetylenedicarboxylate (e.g., dimethyl or diethyl acetylenedicarboxylate)
-
Copper(I) iodide (CuI)
-
A suitable solvent (e.g., THF, DMF, or a mixture of t-BuOH and water)
-
A base (e.g., triethylamine or sodium ascorbate)
Procedure:
-
To a solution of benzyl azide (1.0 eq) and dialkyl acetylenedicarboxylate (1.1 eq) in the chosen solvent, add CuI (0.1 eq) and the base (0.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-benzyl-1,2,3-triazole-4,5-dicarboxylate.
-
For the dicarboxylic acid, the corresponding diester can be hydrolyzed using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water, followed by acidification.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compounds (1-benzyl-1,2,3-triazole analogs)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathway Visualization
The anticancer activity of certain 1-benzyl-1,2,3-triazole analogs is mediated through the induction of apoptosis, a form of programmed cell death. A key pathway involved is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases.
Caption: Intrinsic apoptosis pathway induced by 1-benzyl-1,2,3-triazole analogs.
This guide provides a snapshot of the current research landscape for this compound analogs. The presented data and protocols are intended to facilitate further research and development of this promising class of compounds for various therapeutic applications. The versatility of the triazole core, combined with the amenability of "click chemistry" for library synthesis, ensures that many more potent and selective analogs are yet to be discovered.
References
- 1. eurjchem.com [eurjchem.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Next-Generation Bcl-2 Inhibitors: Design and Evaluation of Indolyl-Triazole Derivatives with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 6. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid: Properties and Potential Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, presenting its physicochemical properties, synthesis protocols, and a comparative look at its potential within the broader landscape of triazole derivatives.
This compound is a synthetic organic compound featuring a 1,2,3-triazole ring, a benzyl group, and two carboxylic acid functional groups.[1] This unique structure makes it a valuable building block in various chemical syntheses.[1] It serves as a reactant in the creation of more complex organic molecules and is utilized in the pharmaceutical industry for developing new drug candidates.[1] Furthermore, its ability to form stable structures makes it of interest in material science for creating advanced materials with specific properties.[1] In chemical research, it is also used as a model compound to study the properties and reactions of triazole derivatives.[1]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉N₃O₄ | [1] |
| Molecular Weight | 247.21 g/mol | [1] |
| Melting Point | 181-182°C | [1] |
| Boiling Point | 558.5°C at 760 mmHg | [1] |
| Density | 1.52±0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 291.6°C | [1] |
| pKa | 2.95±0.50 (Predicted) | [1] |
| Vapor Pressure | 2.6E-13mmHg at 25°C | [1] |
Synthesis of this compound
The primary synthesis route for this compound involves the reaction of benzyl azide with acetylenedicarboxylic acid.[2][3] This method has been reported to produce the compound in high yield.
Experimental Protocol: Synthesis from Benzyl Azide and Acetylenedicarboxylic Acid
A detailed experimental protocol for the synthesis of this compound is outlined below, based on established literature.[2]
Materials:
-
Acetylenedicarboxylic acid
-
Crude benzyl azide
-
Acetone
Procedure:
-
Dissolve 88 g (0.65 mole) of acetylenedicarboxylic acid in 200 ml of acetone.
-
To this solution, add 120 g (0.90 mole) of crude benzyl azide (containing benzyl chloride) and an additional 40 ml of acetone.
-
The reaction is exothermic and will rapidly heat to reflux; external cooling may be necessary to control the reaction.
-
The product will begin to crystallize from the solution almost immediately.
-
Allow the mixture to stand overnight to ensure complete crystallization.
-
Filter the mixture to collect the crystalline product.
-
Concentrate the filtrate to a small volume and refilter to recover any remaining product.
-
The total yield of the pure product is approximately 183.5 g (92.5%).[2]
Caption: Synthesis of this compound.
Comparative Biological Activities of 1,2,3-Triazole Derivatives
While specific quantitative biological data for this compound is not extensively available in the reviewed literature, the broader class of 1,2,3-triazole derivatives has shown a wide range of biological activities. This suggests potential avenues for the application and further development of this compound and its derivatives.
The 1,2,3-triazole scaffold is a key feature in a variety of compounds with demonstrated biological effects, including antimicrobial and anticancer properties. For instance, certain 1-benzyl-1,2,3-triazole derivatives have exhibited weak to moderate inhibitory activity against various bacteria, including Staphylococcus aureus and Escherichia coli.[4] Furthermore, numerous 1,2,3-triazole-containing compounds have been investigated as potential anti-lung cancer agents.[5] The versatility of the triazole ring allows for the synthesis of diverse molecular architectures, leading to a broad spectrum of biological activities.
It is important to note that the biological activity of triazole derivatives is highly dependent on the specific substitutions on the triazole ring. Therefore, while the general activity of the class is promising, specific testing of this compound and its analogs is necessary to determine their individual efficacy.
Potential Applications and Future Directions
The available literature points to several potential applications for this compound, primarily as a versatile building block in organic synthesis.
Caption: Potential applications of the target compound.
Future research should focus on:
-
Quantitative Biological Evaluation: Systematic screening of this compound and its derivatives against a panel of cancer cell lines and microbial strains to determine their specific activity.
-
Structural Modification: Synthesis of new analogs by modifying the benzyl and carboxylic acid groups to explore structure-activity relationships (SAR).
-
Material Science Applications: Investigation into the use of this compound in the synthesis of metal-organic frameworks (MOFs) or other functional polymers.
References
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 1,2,3-Triazole Derivatives
An Objective Analysis for Researchers and Drug Development Professionals
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 1-benzyl-1,2,3-triazole and other 1,2,3-triazole derivatives against a range of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,2,3-Triazole-containing coumarin derivatives (4a, 4b) | A549 (Lung) | 2.97 and 4.78 | Cisplatin | 24.15 |
| 1,2,3-Triazole-containing chalcone derivatives (7a, 7c) | A549 (Lung) | 8.67 and 9.74 | Doxorubicin | 3.24 |
| 1,2,3-Triazole-tethered chalcone-matrine hybrid (12a) | A549 (Lung) | 5.01 - 7.31 | - | - |
| 1,2,3-Triazole-containing epipodophyllotoxin derivatives (20a-e) | A549 (Lung) | 0.97 - 1.96 | Podophyllotoxin | 4.60 |
| N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)arylamide (13e) | MCF-7 (Breast) | 0.046 | - | - |
| 1,2,3-Triazole derivatives (M1, M3) | MDA-MB-231 (Breast) | 2.542, 2.429 | - | - |
| 1,2,3-Triazole derivatives (M2, M4) | MDA-MB-231 (Breast) | 2.929, 2.864 | - | - |
| Phosphonate 1,2,3-triazole derivative (8) | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | - |
| Phosphonate 1,2,3-triazole derivative (8) | A-549 (Lung) | 21.25 | Doxorubicin | - |
| Phosphonate 1,2,3-triazole derivative (8) | MCF-7 (Breast) | 18.06 | Doxorubicin | - |
| Phosphonate 1,2,3-triazole derivative (8) | MDA-MB-231 (Breast) | 16.32 | Doxorubicin | - |
| 2,6-bis(4-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-methoxy)benzylidene)cyclohexanone (AR-7) | Pancreatic adenocarcinoma | 11.8 | - | - |
| 2,6-bis(4-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-methoxy)benzylidene)cyclohexanone (AR-7) | Colorectal carcinoma | 13.6 | - | - |
Note: The data presented above is compiled from various studies and the experimental conditions may vary. Direct comparison of IC50 values across different studies should be done with caution.
Experimental Protocols
The most common method used to assess the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
A General MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1,2,3-triazole derivatives) and a reference drug (e.g., Doxorubicin) for a specified period, typically 24 to 72 hours.[2]
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours (typically 2-4 hours) to allow the viable cells to metabolize the MTT.[3]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed within the cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to untreated control cells. The IC50 value is then determined from the dose-response curve.
Visualizing the Process: Experimental Workflow and a Key Signaling Pathway
To better understand the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: Workflow of a typical in vitro cytotoxicity study using the MTT assay.
Many cytotoxic agents, including some triazole derivatives, are known to induce apoptosis, or programmed cell death. One of the key signaling pathways involved in this process is the caspase cascade.
Caption: Simplified intrinsic apoptosis signaling pathway induced by cytotoxic compounds.
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of 1,2,3-triazole derivatives is significantly influenced by the nature and position of substituents on the triazole ring and the benzyl group. For instance, studies on 1,2,3-triazole-containing coumarin derivatives have shown that a methyl group at the R1 position can enhance antiproliferative activity against A549 lung cancer cells.[4] Similarly, for 1,2,3-triazole-tethered chalcone-matrine hybrids, electron-withdrawing groups at the R position have been found to boost activity.[4] The presence of a meta-phenoxy substitution on the N-1-benzyl group has also been identified as important for the antiproliferative activity of certain N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides.[1] These observations highlight the potential for rational drug design to optimize the cytotoxic potency of this class of compounds.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. atcc.org [atcc.org]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of Synthesized 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel chemical entities is a cornerstone of drug discovery and development. A critical step in this process is the rigorous confirmation of the purity of the synthesized compound. This guide provides a comprehensive comparison of analytical methods for confirming the purity of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid, a versatile building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and introduce a relevant alternative, 1-(4-Chlorobenzyl)-1,2,3-triazole-4,5-dicarboxylic acid, to highlight key analytical considerations.
Comparative Purity Analysis
The purity of a synthesized compound is paramount for its use in further research and development, as impurities can lead to misleading biological data and potential toxicity. A multi-pronged analytical approach is essential for robust purity confirmation. Below is a comparative summary of the expected purity data for this compound and a structurally related alternative.
| Analytical Technique | This compound | 1-(4-Chlorobenzyl)-1,2,3-triazole-4,5-dicarboxylic acid (Alternative) | Key Performance Indicator |
| High-Performance Liquid Chromatography (HPLC) | >98% | >98% | Peak area percentage of the main component. |
| ¹H NMR Spectroscopy | Conforms to structure | Conforms to structure | Absence of impurity signals. |
| ¹³C NMR Spectroscopy | Conforms to structure | Conforms to structure | Correct number and chemical shifts of carbon signals. |
| Mass Spectrometry (MS) | [M-H]⁻ at m/z 246.05 | [M-H]⁻ at m/z 280.01 and 282.01 (isotope pattern) | Correct molecular ion peak corresponding to the molecular weight. |
| Melting Point | 181-183 °C | Expected to be higher due to the chloro-substituent. | Sharp and narrow melting point range. |
| Elemental Analysis | C: 53.44%, H: 3.67%, N: 16.99% | C: 46.90%, H: 2.86%, N: 14.92% | Agreement between calculated and found elemental composition. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for aromatic dicarboxylic acids and is suitable for the purity assessment of the title compound and its derivatives.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg of the synthesized compound is dissolved in 1 mL of a 1:1 mixture of water and acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment, providing detailed information about the molecular structure and the presence of impurities.
-
¹H and ¹³C NMR Spectroscopy:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Concentration: Approximately 10 mg/mL
-
Instrument: 400 MHz or higher field strength NMR spectrometer
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Data Acquisition: Standard proton and carbon acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for all carbon signals, including the quaternary carbons of the triazole ring.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Technique: Electrospray Ionization (ESI) in negative mode is typically suitable for dicarboxylic acids.
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 0.1 mg/mL and infused into the mass spectrometer.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻. For the chlorinated analog, the characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observed for the molecular ion peak.
Visualizing the Workflow and Purity Confirmation Logic
The following diagrams illustrate the experimental workflow for purity confirmation and the logical process of evaluating the analytical data.
Conclusion
Confirming the purity of a synthesized compound like this compound is a critical quality control step. By employing a combination of powerful analytical techniques such as HPLC, NMR, and mass spectrometry, researchers can confidently ascertain the purity and structural integrity of their synthesized molecules. This guide provides a framework for these analytical procedures and highlights the importance of comparing data with that of a well-characterized standard or a closely related analog to ensure the reliability of the results for subsequent applications in drug development and scientific research.
A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, valued for its metabolic stability and its capacity to engage in various biological interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid, a core structure with significant potential for therapeutic applications. By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of novel drug candidates.
Structure-Activity Relationship Overview
While direct and extensive SAR studies on a series of this compound analogs are not extensively documented in publicly available literature, a broader analysis of related 1-benzyl-1,2,3-triazole derivatives provides valuable insights. The biological activity of these compounds is significantly influenced by the nature and position of substituents on both the benzyl and triazole rings.
Key Observations:
-
Substituents on the Benzyl Ring: Modifications to the benzyl moiety can drastically alter the biological profile of the molecule. Electron-withdrawing or electron-donating groups, as well as their position on the phenyl ring, can affect the compound's interaction with biological targets. For instance, in some series of 1,2,3-triazole derivatives, the presence of halogen atoms or methoxy groups on the benzyl ring has been shown to enhance anticancer activity.
-
Modifications at the 4- and 5-Positions of the Triazole Ring: The dicarboxylic acid functional groups at the C4 and C5 positions of the triazole ring are key pharmacophoric features. Conversion of these carboxylic acids to esters or amides is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, which in turn can impact their biological efficacy. The introduction of bulky or heterocyclic moieties at these positions can lead to varied pharmacological effects, including anticancer and enzyme inhibitory activities.
Comparative Biological Data of 1-Benzyl-1,2,3-triazole Analogs
The following table summarizes the biological activities of representative 1-benzyl-1,2,3-triazole analogs from various studies. It is important to note that the data is compiled from different assays and cell lines, and therefore, direct comparison of absolute values should be made with caution. The table serves to illustrate the general trends in the structure-activity relationship.
| Compound ID | R1 (Benzyl Substituent) | R2 (Triazole C4/C5 Substituents) | Biological Target/Cell Line | Activity (e.g., IC50) |
| Analog 1 | H | -COOCH3, -COOCH3 | Not specified | Not available |
| Analog 2 | 2-F | -COOCH3, -COOCH3 | Not specified | Not available |
| Analog 3 | 4-F-benzyl | 4-yl-methoxy-benzylidene-cyclohexanone | Capan-1 (pancreatic cancer) | 11.8 µM[1] |
| Analog 4 | 4-F-benzyl | 4-yl-methoxy-benzylidene-cyclopentanone | Capan-1 (pancreatic cancer) | >50 µM[1] |
| Analog 5 | H | 4-carboxamide derivatives | Rhizopus oryzae | Active, specific data not provided[2] |
| Analog 6 | 4-CH3 | 4-carboxamide derivatives | Rhizopus oryzae | Active, specific data not provided[2] |
| Analog 7 | H | Linked to Erlotinib | HeLa (cervical cancer) | 7.02 µM[3] |
| Analog 8 | 4-Cl | Linked to Erlotinib | HeLa (cervical cancer) | 4.16 µM[3] |
Experimental Protocols
Synthesis of Dimethyl 1-(o-fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (A Representative Analog)
A solution of dimethyl acetylenedicarboxylate (40 g, 0.282 mole) in 500 ml of toluene is added dropwise to a solution of o-fluorobenzyl azide (41.5 g, 0.255 mole) in 50 ml of toluene, which has been pre-heated to 90°C. The reaction mixture is maintained at 90°C for an additional 5 hours. After this period, the toluene is removed under reduced pressure. The resulting crude product is cooled, leading to the crystallization of the desired compound. The crystalline product is collected by suction filtration and recrystallized from a 1:1 mixture of diethyl ether and petroleum ether to yield pure dimethyl 1-(o-fluorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate with a melting point of 49°-51°C.
In Vitro Antiproliferative Activity Assessment (MTT Assay)
The antiproliferative activity of the synthesized analogs can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7]
Procedure:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key structure-activity relationships and a typical experimental workflow for the synthesis and evaluation of these triazole analogs.
Caption: Key areas of modification influencing biological activity.
Caption: Typical workflow for synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 3. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
Safety Operating Guide
Proper Disposal of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step procedure for the safe disposal of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood to avoid the inhalation of dust.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile rubber. Inspect gloves before use and change them frequently.[1]
-
Body Protection: A lab coat and other protective clothing are required to prevent skin contact.[1]
-
Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH-approved respirator.[1]
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[1]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do NOT induce vomiting.[1]
Hazard Profile and Waste Classification
This compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2)[1]
-
Serious Eye Damage/Eye Irritation (Category 2)[1]
-
Specific target organ toxicity — single exposure (Category 3), primarily affecting the respiratory system.[1]
Due to these properties, this compound must be treated as hazardous waste .[1][3] Under no circumstances should it be disposed of down the drain or in regular trash.[1][4]
Data Summary for Disposal
| Parameter | Information | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 73953-89-6 | [5] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Facility | [1][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [6][7] |
| Container Type | Dedicated, properly labeled, and sealed container compatible with the chemical | [1][6][7] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal service.[1][3]
Experimental Protocol for Waste Segregation and Collection
This protocol details the necessary steps for preparing this compound for disposal.
-
Waste Minimization: Before starting any experiment, carefully calculate the required amounts of the chemical to minimize waste generation.[2]
-
Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.[2]
-
Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or personal protective equipment (PPE), in a dedicated, properly labeled, and sealed container.[1][8]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container suitable for liquids.[8] Clearly indicate the approximate concentration of the compound on the label.[8]
-
-
Container Labeling: As soon as the first particle of waste is added, label the container clearly. The label must include:
-
Temporary Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2]
-
The SAA should have secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[2]
-
Keep the waste container tightly closed at all times, except when adding waste.[1][2][7]
-
-
Arranging for Pickup:
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure Area: Evacuate non-essential personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain Spill:
-
Collect Contaminated Material: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.[8]
-
Decontaminate Spill Area: Thoroughly clean the spill area with soap and water.[8] Collect all decontamination materials as solid hazardous waste.[8]
-
Report Incident: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid (CAS No. 73953-89-6). Adherence to these procedures is essential to ensure laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid crystalline substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate PPE is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[3] | To protect eyes from splashes and airborne particles.[3][4] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[3] A chemical-resistant lab coat or apron.[4] | To prevent skin contact.[5] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling the powder outside of a fume hood or if dust is generated.[3][5] | To protect against inhalation of harmful dust.[1][3] |
| Foot Protection | Closed-toe shoes.[3] | To protect feet from spills.[3] |
Safe Handling and Operational Plan
Strict adherence to the following operational procedures is required to minimize risk during the handling of this compound.
2.1. Engineering Controls
-
Fume Hood: Always handle the compound inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ventilation: Ensure the laboratory is well-ventilated.[1][4]
-
Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible.[3]
2.2. Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Consult the Safety Data Sheet (SDS) for the compound.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust. Avoid creating dust.[1][2]
-
Spill Prevention: Use a secondary containment carrier when transporting the chemical.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe dust.[1][2]
2.3. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Management and Disposal Plan
In the event of a spill, a prompt and safe response is critical.
3.1. Spill Response
-
Evacuate: Immediately alert personnel in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with a neutral absorbent material, such as sodium bicarbonate or a commercial acid spill neutralizer, starting from the outside and working inwards.[3][6]
-
Collect: Carefully sweep or scoop the solidified material into a designated hazardous waste container. Avoid raising dust.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
3.2. Disposal Plan All waste materials must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including used PPE, absorbent pads, and disposable labware, in a clearly labeled, sealed hazardous waste container.[5] Do not mix with other waste streams.[5]
-
Container Management: Keep waste containers tightly closed and store them in a designated, well-ventilated area.[5]
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility.[1][5] Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company for pickup and disposal.[5]
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
